Oleoylethanolamide-d2
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MSKGDGSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)/C=C\CCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological and Analytical Significance of Oleoylethanolamide-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous lipid mediator with profound physiological effects on appetite regulation, lipid metabolism, and inflammation. Its deuterated isotopologue, Oleoylethanolamide-d2 (OEA-d2), while not biologically active in the same manner as OEA, holds critical significance in the accurate quantification of endogenous OEA levels. This technical guide provides an in-depth overview of the biological roles of OEA, the analytical utility of OEA-d2, detailed experimental protocols for OEA quantification, and a summary of quantitative data from key studies. The signaling pathways of OEA and a typical analytical workflow are visualized to further elucidate its function and measurement.
Introduction: The Endogenous Regulator Oleoylethanolamide (OEA)
Oleoylethanolamide is a naturally occurring amide of oleic acid and ethanolamine, primarily synthesized in the small intestine in response to fat intake.[1] It belongs to the family of N-acylethanolamines (NAEs), which also includes the endocannabinoid anandamide. However, OEA's biological actions are largely independent of the cannabinoid receptors.[2] Instead, OEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[1] Emerging research also points to its interaction with other targets, including the transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 119 (GPR119).[2][3]
The physiological roles of OEA are multifaceted, making it a molecule of significant interest in the study and potential treatment of metabolic disorders, obesity, and inflammatory conditions.
The Analytical Imperative: Significance of this compound
This compound is a stable isotope-labeled form of OEA where two hydrogen atoms have been replaced by deuterium. This subtle alteration in mass does not impact its chemical properties, allowing it to behave identically to endogenous OEA during sample extraction and analysis. Its key significance lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard like OEA-d2 is considered the gold standard in bioanalysis for several reasons:
-
Correction for Sample Loss: It accurately accounts for the loss of the analyte during the multi-step process of sample preparation, including extraction, evaporation, and reconstitution.
-
Compensation for Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since OEA-d2 is chemically identical to OEA, it experiences the same matrix effects, allowing for reliable correction.
-
Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the known concentration of the internal standard, the accuracy and precision of the quantification are significantly improved.
In essence, the biological significance of OEA-d2 is its indispensable role in enabling the reliable and accurate measurement of endogenous OEA, which is crucial for understanding its physiological and pathophysiological functions.
Biological Functions and Signaling Pathways of OEA
OEA's biological activities are extensive, with the most well-characterized being its role in satiety and weight management.
Appetite Regulation and Satiety
OEA is a potent satiety factor. Following its synthesis in the gut, it activates PPAR-α, which in turn is thought to modulate the expression of genes involved in lipid sensing and transport. This activation of PPAR-α in the intestine sends signals to the brain via the vagus nerve, contributing to the feeling of fullness and a reduction in food intake.
Lipid Metabolism
Through PPAR-α activation, OEA stimulates lipolysis and fatty acid oxidation, promoting the breakdown of fats for energy. It also enhances the expression of genes involved in lipid transport and storage.
Anti-inflammatory and Antioxidant Effects
Recent studies have highlighted the anti-inflammatory and antioxidant properties of OEA. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, OEA supplementation has been associated with an increase in total antioxidant capacity and a decrease in markers of oxidative stress.
Signaling Pathways
The primary signaling pathway for OEA involves its binding to and activation of PPAR-α. This ligand-activated transcription factor then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Figure 1: Simplified OEA Signaling Pathway.
Quantitative Data on OEA's Biological Effects
The following tables summarize quantitative data from clinical and pre-clinical studies on the effects of OEA supplementation.
Table 1: Effects of OEA Supplementation on Inflammatory and Oxidative Stress Markers in Obese Individuals
| Parameter | OEA Group (change from baseline) | Placebo Group (change from baseline) | p-value | Reference |
| IL-6 (pg/mL) | Significant Decrease | No significant change | <0.001 | |
| TNF-α (pg/mL) | Significant Decrease | No significant change | <0.001 | |
| Malondialdehyde (MDA) (nmol/mL) | No significant change | No significant change | >0.05 | |
| Total Antioxidant Status (TAS) (mmol/L) | No significant change | No significant change | >0.05 | |
| hs-CRP (mg/L) | No significant change | No significant change | >0.05 |
Data from a study with 56 healthy obese people supplemented with 250 mg/day of OEA for 8 weeks.
Table 2: Effects of OEA Supplementation on Cardiometabolic Health (Meta-analysis of 10 RCTs)
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Body Weight | -0.26 | -0.51 to -0.02 | 0.03 | |
| Body Mass Index (BMI) | Significant Improvement | - | - | |
| Waist Circumference | Significant Improvement | - | - | |
| Triglycerides (TG) | Significant Reduction | - | - | |
| Fasting Blood Glucose (FBG) | Significant Improvement | - | - | |
| Insulin | Significant Improvement | - | - | |
| HOMA-IR | Significant Improvement | - | - | |
| C-reactive protein (CRP) | Significant Improvement | - | - | |
| Tumor necrosis factor-α (TNF-α) | Significant Improvement | - | - | |
| Total antioxidant capacity (TAC) | Significant Improvement | - | - | |
| Malondialdehyde (MDA) | Significant Improvement | - | - |
Experimental Protocol: Quantification of OEA in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of OEA, AEA, and PEA in human plasma.
Materials and Reagents
-
Oleoylethanolamide (OEA) analytical standard
-
Oleoylethanolamide-d4 (OEA-d4) as internal standard (OEA-d2 is also commonly used)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Methyl tert-butyl ether (MTBE)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To a 150 µL aliquot of plasma in a microcentrifuge tube, add a known amount of OEA-d4 internal standard solution.
-
Protein Precipitation & Extraction: Add an appropriate volume of a suitable organic solvent, such as a mixture of MTBE and methanol. Vortex vigorously to precipitate proteins and extract the lipids.
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the lipids to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
Figure 2: Experimental Workflow for OEA Quantification.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
OEA: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
OEA-d2/d4: Monitor the corresponding transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both OEA and OEA-d2 in the chromatograms.
-
Calculate Peak Area Ratio: For each sample, calculate the ratio of the peak area of OEA to the peak area of OEA-d2.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of OEA and a constant concentration of OEA-d2. Plot the peak area ratio against the concentration of OEA to generate a calibration curve.
-
Determine Unknown Concentrations: Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Oleoylethanolamide is a lipid mediator of significant interest due to its roles in regulating appetite, lipid metabolism, and inflammation. The ability to accurately measure its endogenous levels is paramount for advancing research into its physiological functions and therapeutic potential. This compound serves as an indispensable tool in this endeavor, enabling precise and reliable quantification through its use as an internal standard in LC-MS/MS methods. The protocols and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important signaling molecule.
References
- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleoylethanolamide-d2: A Technical Guide to its Discovery and Enduring Role in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of Oleoylethanolamide (OEA) and its deuterated analogue, Oleoylethanolamide-d2 (OEA-d2), within the landscape of lipid research. We delve into the pivotal experiments, signaling pathways, and the critical role of OEA-d2 in enabling accurate quantification, which has been instrumental in elucidating the physiological functions of OEA.
The Discovery of Oleoylethanolamide (OEA) as a Satiety Factor
Oleoylethanolamide (OEA) is a naturally occurring ethanolamide lipid that has emerged as a key regulator of feeding and body weight.[1] Structurally similar to the endocannabinoid anandamide, OEA's biological actions are distinct and independent of the cannabinoid pathway.[1] It is primarily synthesized in the small intestine in response to fat intake and acts as a peripheral signal of satiety to the brain.[2][3] The levels of OEA in the intestines decrease during fasting and increase upon feeding.[4]
The journey to understanding OEA's function began with investigations into the complex mechanisms governing appetite and energy balance. Early research into fatty acid ethanolamides focused predominantly on anandamide and its interaction with cannabinoid receptors. However, the discovery that OEA could modulate food intake through a different mechanism marked a significant turning point in lipid research.
The Advent of this compound in Quantitative Research
The accurate quantification of endogenous lipids like OEA in complex biological matrices presents a significant analytical challenge due to their low concentrations and potential for sample matrix interference. The development of robust analytical methods was therefore crucial to understanding the physiological fluctuations and roles of OEA.
The history of this compound (OEA-d2) is intrinsically linked to the evolution of these analytical techniques, specifically isotope dilution mass spectrometry (IDMS). While a singular "discovery" paper for OEA-d2 is not prominent in the literature, its introduction was a critical step in the methodological advancement for N-acylethanolamide research. Deuterated internal standards, such as OEA-d2, are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their differentiation and use as internal standards in mass spectrometry-based quantification.
The principle of using deuterated internal standards is to add a known amount of the labeled compound to a sample at the beginning of the extraction process. The deuterated standard experiences the same sample preparation and analysis variations as the endogenous, non-labeled analyte. By measuring the ratio of the native analyte to the deuterated internal standard, researchers can correct for any loss or variability during the analytical workflow, leading to highly accurate and precise quantification. The use of OEA-d2 and other deuterated N-acylethanolamides became a gold standard in the field, enabling the reliable measurement of these lipids in various tissues and fluids.
Key Signaling Pathways of Oleoylethanolamide
OEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.
3.1. OEA Biosynthesis Pathway
OEA is synthesized in the small intestine from dietary oleic acid. The process involves two main enzymatic steps:
-
N-acylation of phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme transfers an oleoyl group from a donor phospholipid to the amine head group of PE, forming N-oleoyl-phosphatidylethanolamine (NOPE).
-
Hydrolysis of NOPE: The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NOPE to release OEA and phosphatidic acid.
Caption: Biosynthesis of Oleoylethanolamide (OEA) in the small intestine.
3.2. OEA Signaling and Satiety
Upon its synthesis, OEA activates PPAR-α in the enterocytes. This activation leads to a signaling cascade that ultimately communicates satiety to the brain via the vagus nerve. The activated PPAR-α modulates the expression of genes involved in lipid transport and metabolism. This gut-brain signaling axis plays a crucial role in regulating food intake and energy expenditure.
Caption: OEA signaling pathway from the gut to the brain, inducing satiety.
Experimental Protocols: Quantification of Oleoylethanolamide
The accurate measurement of OEA in biological samples is fundamental to studying its physiological roles. The following outlines a general experimental protocol for OEA quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with OEA-d2 as an internal standard.
4.1. Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately freeze them at -80°C to prevent degradation of lipids.
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue), add a precise amount of OEA-d2 solution in a suitable organic solvent.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (e.g., Bligh-Dyer or Folch method) to isolate the lipid fraction containing OEA and OEA-d2.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
4.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid to separate OEA from other lipids.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both OEA and OEA-d2 using Multiple Reaction Monitoring (MRM).
Caption: General experimental workflow for OEA quantification using LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data related to OEA and its analysis.
Table 1: Typical Endogenous Concentrations of OEA in Biological Samples
| Biological Matrix | Species | Concentration Range | Reference |
| Rat Plasma | Rat | 5 - 15 pmol/mL | |
| Human Plasma | Human | 1 - 20 pmol/mL | |
| Rat Intestine | Rat | 50 - 200 pmol/g tissue | |
| Rodent Brain | Rat | 1 - 5 pmol/g tissue |
Table 2: Key Parameters for LC-MS/MS Quantification of OEA
| Parameter | Value |
| Analyte | Oleoylethanolamide (OEA) |
| Internal Standard | This compound (OEA-d2) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| OEA MRM Transition (m/z) | 326.3 -> 62.1 |
| OEA-d2 MRM Transition (m/z) | 328.3 -> 62.1 |
| Lower Limit of Quantification | ~0.5 - 1.0 ng/mL |
Note: Specific MRM transitions and limits of quantification may vary depending on the instrument and method used.
Conclusion
The discovery of Oleoylethanolamide as an endogenous satiety factor has significantly advanced our understanding of lipid signaling and appetite regulation. The development and application of its deuterated analog, this compound, has been a cornerstone of this progress, enabling researchers to perform accurate and reliable quantification. This technical guide provides a comprehensive overview of the history, signaling pathways, and analytical methodologies that have established OEA as a key molecule in lipid research and a potential therapeutic target for metabolic disorders.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous function of Oleoylethanolamide and its deuterated forms
An In-Depth Technical Guide to the Endogenous Function of Oleoylethanola and its Deuterated Analogs
Abstract
Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide, synthesized predominantly in the small intestine, that acts as a crucial lipid mediator in the regulation of energy homeostasis and metabolism. Structurally similar to the endocannabinoid anandamide, OEA exerts its physiological effects independently of the cannabinoid pathway, primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). This activation triggers a cascade of metabolic events, including the suppression of appetite, stimulation of lipolysis, and enhancement of fatty acid oxidation. OEA also interacts with other key receptors, such as GPR119 and TRPV1, broadening its physiological influence. Due to its significant role in metabolic regulation, OEA is a molecule of great interest for therapeutic applications in obesity and related metabolic disorders. In research, deuterated forms of OEA serve as indispensable tools, providing the gold standard for accurate quantification in complex biological matrices via mass spectrometry. This technical guide provides a comprehensive overview of OEA's biosynthesis, degradation, signaling pathways, and physiological functions, supported by quantitative data and detailed experimental protocols. It also elucidates the critical role of deuterated OEA in advancing research in this field.
Chapter 1: The Lifecycle of Oleoylethanolamide: Biosynthesis and Degradation
The endogenous levels of OEA are tightly regulated by the concerted action of biosynthetic and degradative enzymes, primarily in the proximal small intestine, in response to nutritional status.
Biosynthesis
The production of OEA is a two-step enzymatic process initiated by the presence of dietary fats, particularly oleic acid, in the gut.[1]
-
N-Acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of an oleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT), resulting in the formation of N-oleoyl-phosphatidylethanolamine (NOPE).[2][3][4]
-
Hydrolysis of NOPE: The newly synthesized NOPE is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This cleavage releases OEA and phosphatidic acid.[2]
The entire process is stimulated by feeding, leading to a rapid increase in OEA levels in the enterocytes of the duodenum and jejunum.
Degradation
The signaling actions of OEA are terminated through enzymatic hydrolysis, which breaks it down into its constituent parts: oleic acid and ethanolamine. This catabolic process is primarily mediated by two enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is the principal enzyme responsible for the degradation of OEA and other fatty acid amides.
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA): Another hydrolase that can also contribute to OEA degradation.
The expression and activity of these biosynthetic and degradative enzymes are regulated by nutrient availability, ensuring that OEA is produced and active primarily during and after feeding to signal satiety.
Chapter 2: Molecular Mechanisms and Signaling Pathways
OEA exerts its diverse physiological effects by interacting with several key molecular targets. While PPAR-α is considered its primary receptor, other pathways involving GPR119 and TRPV1 also play significant roles.
PPAR-α: The Primary Mediator of Metabolic Effects
OEA is a high-affinity endogenous agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor. This interaction is central to OEA's role in regulating lipid metabolism and feeding behavior.
The signaling cascade is as follows:
-
Binding and Activation: OEA enters the cell and binds directly to the ligand-binding domain of PPAR-α in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and Gene Transcription: The OEA-PPAR-α/RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Metabolic Gene Regulation: This binding initiates the transcription of a suite of genes involved in lipid metabolism, including those for fatty acid uptake, β-oxidation, and lipolysis, while also modulating genes related to inflammation.
This pathway is critical for OEA's effects on reducing body weight gain and stimulating fat utilization. Studies in PPAR-α knockout mice have shown that the anorexic and lipolytic effects of OEA are significantly diminished, confirming the essential role of this receptor.
GPR119 and GLP-1 Secretion
OEA is also a ligand for the G protein-coupled receptor 119 (GPR119), which is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 in L-cells is a key mechanism for stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1), an important incretin hormone.
The pathway proceeds as follows:
-
Receptor Binding: OEA binds to GPR119 on the surface of intestinal L-cells.
-
G-Protein Activation: This binding activates the associated Gαs protein.
-
cAMP Production: Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
PKA Activation and GLP-1 Release: Elevated cAMP activates Protein Kinase A (PKA), which triggers the exocytosis of GLP-1-containing granules.
The released GLP-1 then acts to enhance glucose-dependent insulin secretion and promote satiety, contributing to OEA's overall effects on glucose homeostasis and appetite control.
TRPV1 Channel Interaction
OEA can also modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the same receptor activated by capsaicin. This interaction appears to be involved in mediating OEA's excitatory effects on vagal sensory neurons, which transmit satiety signals from the gut to the brain.
The activation of TRPV1 by OEA is often conditional, requiring prior sensitization of the channel, for example, through phosphorylation by Protein Kinase C (PKC). Once sensitized, OEA can directly activate the TRPV1 channel, leading to an influx of cations (like Ca²⁺) and neuronal depolarization. This activation of sensory nerves is believed to contribute to the visceral pain sensations at high doses and the reduction in short-term food intake.
Chapter 3: Physiological Functions and Quantitative Effects
OEA's molecular activities translate into significant physiological effects on appetite, metabolism, and inflammation.
Regulation of Appetite and Body Weight
One of the most well-documented functions of OEA is the regulation of satiety. By activating PPAR-α and stimulating vagal afferent neurons, OEA acts as a peripheral signal to the brain to terminate feeding.
Table 1: Summary of Pre-clinical Studies on OEA and Food Intake
| Species | Dose (Route) | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | 5-20 mg/kg (i.p.) | Dose-dependent reduction in 24-hour food intake; increased latency to feeding onset. | |
| Rat | 25-200 mg/kg (oral) | Orally administered OEA was effective in reducing food intake. |
| Mouse | 5 mg/kg (i.p.) | Reduced food intake and body weight gain in wild-type but not PPAR-α knockout mice. | |
Effects on Cardiometabolic Health and Inflammation
Clinical studies have investigated the effects of OEA supplementation on human health, particularly in the context of obesity and associated metabolic disorders. These trials have demonstrated benefits related to lipid profiles, glycemic control, and markers of inflammation.
Table 2: Summary of Human Clinical Trials on OEA Supplementation | Study Population | OEA Dosage | Duration | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | | Healthy Obese People | 250 mg/day (125 mg, twice daily) | 8 weeks | Significant decrease in serum IL-6 and TNF-α. | | | Obese Patients with NAFLD | 250 mg/day | 12 weeks | No significant effect on inflammatory markers (hs-CRP, IL-6, TNF-α). Significant increase in Total Antioxidant Capacity (TAC) and Superoxide Dismutase (SOD); significant decrease in Malondialdehyde (MDA). | | | Meta-Analysis (13 studies) | 125-600 mg/day | 1-12 weeks | Significant reductions in triglycerides (WMD: -17.73 mg/dl), fasting blood sugar (WMD: -5.84 mg/dl), insulin, TNF-α, and IL-6. | | | Obese Patients with NAFLD | 250 mg/day (125 mg, twice daily) | 12 weeks | Significant reduction in LDL-C/HDL-C, TG/HDL-C, and non-HDL-C/HDL-C ratios. | |
Chapter 4: Deuterated Oleoylethanolamide in Research
Principle and Application
Deuterated oleoylethanolamide (e.g., OEA-d4) is a synthetic form of the molecule where one or more hydrogen atoms are replaced with their stable isotope, deuterium. While chemically almost identical to endogenous OEA, its increased mass allows it to be distinguished by a mass spectrometer.
This property makes deuterated OEA an ideal internal standard (IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When a known quantity of the deuterated IS is added to a biological sample at the beginning of the workflow, it experiences the same processing variations (e.g., extraction losses, ionization suppression in the MS source) as the endogenous OEA. By comparing the signal of the endogenous analyte to the signal of the deuterated IS, researchers can achieve highly accurate and precise quantification, correcting for any experimental variability.
Experimental Protocols
Protocol: Quantification of OEA in Rodent Brain Tissue via LC-MS/MS
This protocol is a representative method for the quantification of OEA, adapted from published procedures.
-
Tissue Homogenization and Spiking:
-
Weigh a frozen rodent brain tissue sample (e.g., hippocampus).
-
Homogenize the tissue in ice-cold acetonitrile (ACN) at a ratio of 1:5 (w/v).
-
Add a known concentration of deuterated internal standard (e.g., OEA-d4) to the homogenate.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the lipid extract.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 2.1 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
OEA: Precursor ion m/z 326.4 → Product ion m/z 62.1.
-
OEA-d4 (IS): Precursor ion m/z 330.4 → Product ion m/z 66.0.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous OEA and the deuterated OEA-d4.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of OEA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of OEA and a constant concentration of the internal standard.
-
Chapter 5: Summary and Future Directions
Oleoylethanolamide has been firmly established as a key endogenous lipid regulator of energy balance and metabolism. Its synthesis in the gut in response to dietary fat intake and its subsequent action on PPAR-α and other receptors form a powerful satiety-inducing and pro-metabolic signaling axis. The ability of OEA to reduce food intake, stimulate fat utilization, and exert anti-inflammatory effects makes it a highly attractive therapeutic target for obesity, NAFLD, and other cardiometabolic diseases.
The development and application of deuterated OEA as an internal standard have been crucial for the reliable quantification of this lipid mediator, enabling researchers to accurately probe its physiological fluctuations and pharmacological effects.
Future research should continue to explore the intricate crosstalk between OEA's signaling pathways and to fully elucidate its therapeutic potential through well-designed, long-term clinical trials. Further investigation into novel, stable OEA analogs may also yield promising new therapies for managing the global challenge of metabolic disease.
References
- 1. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
The Cellular Choreography of Oleoylethanolamide-d2: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide-d2 (OEA-d2) is the deuterated analogue of Oleoylethanolamide (OEA), an endogenous acylethanolamide that has garnered significant scientific interest for its role in regulating satiety, lipid metabolism, and inflammation. Due to their similar physicochemical properties, OEA-d2 is widely employed as an internal standard for the accurate quantification of endogenous OEA in biological matrices. Mechanistically, the biological actions of OEA-d2 are considered identical to those of OEA. This guide provides a comprehensive overview of the core mechanisms of action of OEA at the cellular level, with the understanding that these pathways are directly applicable to OEA-d2.
Oleoylethanolamide is a naturally occurring lipid that does not activate cannabinoid receptors but instead exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in lipid metabolism and energy homeostasis.[1][2] Additionally, OEA has been shown to interact with other cellular targets, including the G protein-coupled receptor 119 (GPR119) and is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.[3][4][5]
Core Cellular Mechanisms of Oleoylethanolamide
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation
The principal mechanism through which OEA exerts its physiological effects is by binding to and activating PPAR-α. As a ligand-activated transcription factor, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Effects of PPAR-α Activation by OEA:
-
Lipid Metabolism: OEA-mediated PPAR-α activation stimulates the expression of genes involved in fatty acid uptake, β-oxidation, and lipolysis. This leads to a reduction in lipid accumulation in tissues such as the liver and adipose tissue.
-
Gene Expression: Studies have shown that OEA upregulates the expression of PPAR-α target genes. For instance, in wild-type mice, OEA initiates the transcription of proteins involved in lipid metabolism. In rats, OEA treatment has been shown to increase the protein levels of PPAR-α in white adipose tissue.
-
Satiety and Body Weight Regulation: The activation of PPAR-α in the small intestine is a key mechanism for OEA's effects on satiety and body weight reduction.
G Protein-Coupled Receptor 119 (GPR119) Signaling
OEA is also a ligand for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by OEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
Downstream Effects of GPR119 Activation by OEA:
-
Incretin Secretion: In intestinal L-cells, the rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.
-
Insulin Secretion: GPR119 activation on pancreatic β-cells can also promote glucose-dependent insulin secretion.
Degradation by Fatty Acid Amide Hydrolase (FAAH)
The biological activity of OEA is terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase that breaks down OEA into oleic acid and ethanolamine, rendering it inactive. Inhibition of FAAH has been shown to increase the endogenous levels of OEA and other fatty acid amides, thereby enhancing their physiological effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Oleoylethanolamide.
Table 1: Effects of OEA on Gene and Protein Expression
| Gene/Protein | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |
| PPARα mRNA | eWAT (rat) | OEA + CL316243 | Increased | |
| UCP1 mRNA | eWAT (rat) | OEA + CL316243 | Increased | |
| PPARα Protein | eWAT (rat) | OEA + CL316243 | Increased | |
| UCP1 Protein | eWAT (rat) | OEA + CL316243 | Increased | |
| SIRT1 mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |
| PGC-1α mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |
| AMPK mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |
| PDK1 mRNA | SH-SY5Y-MOCK cells | 5 µM and 0.5 µM OEA | Decreased | |
| MTP mRNA | Differentiated Caco-2 cells | 200 µM OEA | Increased |
Table 2: Effects of OEA on Cellular and Physiological Parameters
| Parameter | Model | Treatment | Result | Reference |
| GLP-1 Secretion | mGLUTag cells | 10 µM OEA | ~2.1-fold increase | |
| cAMP Levels | mGLUTag cells | 10 µM OEA | ~1.11-fold increase | |
| ATP Levels | SH-SY5Y-MOCK cells | 0.025-5 µM OEA | Significant increase | |
| ATP Levels | SH-SY5Y-APP695 cells | 0.025-5 µM OEA | Significant increase | |
| IL-6 | Obese individuals | OEA supplementation | Significant decrease | |
| TNF-α | Obese individuals | OEA supplementation | Significant decrease | |
| Fasting Blood Sugar | Meta-analysis | OEA treatment | -5.84 mg/dl WMD | |
| Insulin | Meta-analysis | OEA treatment | -3.26 µU/ml WMD | |
| Triglycerides | Meta-analysis | OEA treatment | -17.73 mg/dl WMD |
Detailed Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is based on established methodologies for measuring FAAH activity.
Principle: Fatty Acid Amide Hydrolase (FAAH) hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Inhibitors of FAAH will reduce this rate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test compound (e.g., OEA-d2) and a known FAAH inhibitor (e.g., JZL 195) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations in the solvent.
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: FAAH Assay Buffer, diluted FAAH enzyme, and solvent.
-
Inhibitor Wells: FAAH Assay Buffer, diluted FAAH enzyme, and the test compound or positive control at desired concentrations.
-
Background Wells: FAAH Assay Buffer and solvent (no enzyme).
-
-
Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin monitoring the fluorescence kinetically at 37°C for a set period (e.g., 30 minutes), taking readings every minute.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
PPAR-α Transcription Factor Activity Assay
This protocol is based on commercially available ELISA-based kits.
Principle: This assay quantifies the active form of PPAR-α in nuclear extracts. A specific double-stranded DNA sequence containing the PPRE is immobilized on a 96-well plate. PPAR-α from the nuclear extract binds to this sequence and is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
Materials:
-
Cell culture and reagents for treatment with OEA-d2
-
Nuclear extraction kit
-
PPAR-α Transcription Factor Activity Assay Kit (containing PPRE-coated plate, primary antibody, HRP-secondary antibody, TMB substrate, stop solution, and wash buffers)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Culture cells to the desired confluency and treat with OEA-d2, a known PPAR-α agonist (e.g., WY-14643) as a positive control, and vehicle control for the desired time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Add the prepared nuclear extracts and positive controls to the PPRE-coated wells.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow PPAR-α to bind to the PPRE.
-
Wash the wells multiple times to remove unbound proteins.
-
Add the primary antibody specific for PPAR-α to each well and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to terminate the reaction, which will turn the color to yellow.
-
Immediately read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the OEA-d2 treated samples to the vehicle control to determine the extent of PPAR-α activation.
Disclaimer: While OEA-d2 is primarily used as an internal standard for mass spectrometry-based quantification, this guide outlines the cellular mechanisms of its non-deuterated counterpart, OEA. The biological activity of OEA-d2 is presumed to be identical to that of OEA. The provided protocols are generalized and may require optimization for specific experimental conditions.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Biosynthesis of Deuterated Oleoylethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biosynthesis of deuterated oleoylethanolamide (d-OEA), a critical tool for researchers in the fields of pharmacology, biochemistry, and drug development. The stable isotope-labeled analog of oleoylethanolamide (OEA) serves as an invaluable internal standard for accurate quantification in mass spectrometry-based bioanalysis, enabling precise investigation of OEA's physiological roles and pharmacological potential.
Introduction to Oleoylethanolamide and its Deuterated Analog
Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that regulates feeding, body weight, and lipid metabolism.[1] It acts as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates gene expression involved in lipid metabolism and inflammation.[1][2][3] Given its therapeutic potential for metabolic disorders, accurate measurement of OEA in biological matrices is paramount. Deuterated oleoylethanolamide (d-OEA), in which one or more hydrogen atoms are replaced by deuterium, is the gold standard for use as an internal standard in such quantitative analyses due to its similar physicochemical properties and distinct mass-to-charge ratio.[4]
Chemical Synthesis of Deuterated Oleoylethanolamide
The chemical synthesis of d-OEA can be achieved through several methods, primarily involving the coupling of a deuterated oleic acid moiety with an ethanolamine backbone. A common approach is a multi-step synthesis starting from commercially available deuterated precursors.
Synthesis of Deuterated Oleic Acid
A key precursor for d-OEA synthesis is deuterated oleic acid. A convenient method for producing gram quantities of [D32]oleic acid with high isotopic purity (ca. 94% D) has been reported. This process involves the hydrothermal metal-catalyzed H/D exchange reactions of azelaic and nonanoic acids, which are then conjugated to form the cis-configured unsaturated alkyl chain.
General Chemical Synthesis of Oleoylethanolamide
Two primary methods for the synthesis of OEA, which can be adapted for d-OEA using deuterated oleic acid, are the oleoyl chloride method and the mixed anhydride method.
A chemical synthesis method involves the acylation of oleic acid and reactants in the presence of a catalyst to obtain an acylated product. This is followed by an aminolysis reaction with ethanolamine in the presence of an organic base. Another approach involves dissolving oleic acid and N,N-dimethyl-4-aminopyridine (DMAP) in an organic solvent, followed by the addition of a chloroformate and an alkali to form a mixed anhydride. This intermediate then reacts with ethanolamine to yield OEA.
Table 1: Summary of Chemical Synthesis Parameters for Oleoylethanolamide
| Parameter | Oleoyl Chloride Method | Mixed Anhydride Method |
| Starting Materials | Oleic acid, Thionyl chloride, Ethanolamine, Triethylamine | Oleic acid, Chloroformate, N,N-dimethyl-4-aminopyridine (DMAP), Alkali, Ethanolamine |
| Key Intermediate | Oleoyl chloride | Oleic acid mixed anhydride |
| Reaction Conditions | Room temperature stirring for acylation and aminolysis | 0-100°C for mixed anhydride formation and aminolysis |
| Reaction Time | 4 hours for aminolysis | 0.5-12 hours for each step |
| Purification | Filtration, acid wash, washing with saturated sodium carbonate solution | Recrystallization |
Experimental Protocol: General N-acylation of Ethanolamine
The following is a generalized protocol for the N-acylation of ethanolamine with oleic acid, which can be adapted for deuterated analogs. The reaction of oleic acid with ethanolamines can be catalyzed by a cation-exchange resin. It's important to note that O,N-acyl migrations can occur under acidic or basic conditions, which should be a consideration during synthesis and purification.
-
Reaction Setup: In a round-bottom flask, dissolve deuterated oleic acid in a suitable organic solvent (e.g., dichloromethane).
-
Activation of Carboxylic Acid:
-
For Oleoyl Chloride Method: Add thionyl chloride dropwise to the solution at 0°C and stir for 1-2 hours at room temperature. Remove the excess thionyl chloride under reduced pressure.
-
For Mixed Anhydride Method: Add a chloroformate and a base (e.g., triethylamine) to the solution containing deuterated oleic acid and DMAP.
-
-
N-acylation: In a separate flask, dissolve ethanolamine (or deuterated ethanolamine) and a base (e.g., triethylamine) in an appropriate solvent. Add the activated deuterated oleic acid (oleoyl chloride or mixed anhydride) dropwise to the ethanolamine solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain d-OEA.
Enzymatic Synthesis of Deuterated Oleoylethanolamide
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases are commonly used to catalyze the amidation reaction between oleic acid and ethanolamine.
An effective process for the enzymatic synthesis of oleoylethanolamide has been described, which can be adapted for deuterated substrates. The process involves the optimization of the reaction between purified oleic acid and ethanolamine in the presence of a lipase in a solvent like hexane.
Table 2: Optimized Conditions for Enzymatic Synthesis of Oleoylethanolamide
| Parameter | Optimal Condition |
| Enzyme | Novozym 435 lipase |
| Substrates | Oleic acid and ethanolamine (1:1 molar ratio) |
| Solvent | Hexane |
| Temperature | 65°C |
| Reaction Time | 3 hours |
| Enzyme Load | 30% (relative to total reactants) |
| Water Content | 10 µL per 1.5 mL hexane |
| Purity Achieved | 96.6 ± 0.4% |
| Yield (large scale) | 73.5% after crystallization |
Data from Wang et al. (2011)
Experimental Protocol: Lipase-Catalyzed Synthesis of OEA
This protocol can be adapted for the synthesis of d-OEA by using deuterated oleic acid and/or deuterated ethanolamine.
-
Reaction Mixture: In a reaction vessel, combine equimolar amounts of deuterated oleic acid and ethanolamine.
-
Solvent and Enzyme Addition: Add hexane as the solvent and the immobilized lipase (e.g., Novozym 435).
-
Incubation: Incubate the mixture at the optimal temperature (e.g., 65°C) with agitation for the specified reaction time (e.g., 3 hours).
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Purification: The product can be purified by crystallization from the solvent. For instance, adding more hexane and cooling the mixture can induce crystallization of OEA.
Biosynthesis of Oleoylethanolamide
The biosynthesis of OEA in mammalian tissues, particularly the small intestine, is a two-step enzymatic process.
-
N-acylation of Phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a phospholipid donor, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE).
-
Hydrolysis of NOPE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NOPE to release OEA and phosphatidic acid.
Experimental Protocol: NAPE-PLD Activity Assay
Several methods exist to measure NAPE-PLD activity, including fluorescence-based and radioactive assays.
Fluorescence-Based Assay Protocol Summary:
This assay utilizes a fluorescent NAPE analog and measures the increase in fluorescence upon cleavage by NAPE-PLD.
-
Cell Culture and Lysate Preparation: HEK293T cells are transfected to overexpress NAPE-PLD. Membrane protein lysates are then prepared from these cells.
-
Assay Reaction:
-
In a 96-well plate, combine the assay buffer, the test compound (or DMSO as a vehicle control), and the membrane protein lysate.
-
Incubate for 30 minutes at 37°C.
-
Add the fluorescent NAPE substrate to initiate the reaction.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 477 nm, emission at 525 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction. The background signal is subtracted using mock-transfected cell lysates.
Oleoylethanolamide Signaling Pathway
OEA exerts its biological effects primarily by activating the nuclear receptor PPAR-α. This activation leads to the regulation of genes involved in lipid metabolism and energy homeostasis.
Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, lipolysis, and inflammation, ultimately leading to OEA's physiological effects.
Application of Deuterated Oleoylethanolamide in Research
The primary application of d-OEA is as an internal standard for the accurate quantification of endogenous OEA levels in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).
Table 3: Example of Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 98.7 |
| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |
| Oleoylethanolamide-d4 | 114.8 | 105.2 |
| Palmitoylethanolamide-d4 | 95.6 | 89.1 |
| Stearoylethanolamide-d4 | 101.2 | 92.5 |
Adapted from a technical guide by BenchChem.
Experimental Protocol: Quantification of OEA in Human Plasma using d-OEA Internal Standard
The following is a representative protocol for the extraction and analysis of OEA from plasma using d-OEA as an internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of d-OEA solution (e.g., 10 µL of 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
References
The In Vivo Journey of Oleoylethanolamide-d2: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that acts as a crucial regulator of satiety, lipid metabolism, and energy homeostasis.[1] Its therapeutic potential in managing obesity and related metabolic disorders has garnered significant scientific interest.[2][3] The use of isotopically labeled analogs, such as Oleoylethanolamide-d2 (OEA-d2), is a powerful tool in pharmacokinetic and metabolic studies, enabling precise quantification and elucidation of its metabolic fate. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of OEA, with specific considerations for its deuterated form, OEA-d2. While direct in vivo data for OEA-d2 is limited, this guide extrapolates from the extensive research on OEA and the established principles of kinetic isotope effects.
Pharmacokinetics of Oleoylethanolamide
The pharmacokinetic profile of OEA dictates its therapeutic efficacy. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for drug development.
Absorption
Orally administered OEA is readily absorbed from the gastrointestinal tract. Studies in rodents have shown that oral administration leads to a significant elevation of OEA levels in the small intestine.[4] The bioavailability of OEA can be influenced by the formulation; for instance, encapsulation in pH-sensitive enteric-coated capsules can enhance its intestinal absorption and prolong its effects.[4]
Distribution
Following absorption, OEA is distributed to various tissues. While its primary site of action is considered to be peripheral, involving the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the intestine, it has also been detected in other tissues, including the brain. However, studies have shown that peripherally administered OEA does not significantly cross the blood-brain barrier, suggesting its central effects are likely mediated by vagal nerve signaling to the brainstem and hypothalamus.
Metabolism
OEA is primarily metabolized through enzymatic hydrolysis. Two key enzymes are responsible for its degradation:
-
Fatty Acid Amide Hydrolase (FAAH): This is the primary enzyme responsible for the hydrolysis of OEA into oleic acid and ethanolamine.
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA): This enzyme also contributes to the breakdown of OEA.
The rapid degradation by these enzymes results in a relatively short biological half-life for OEA.
Excretion
The primary metabolites of OEA, oleic acid and ethanolamine, are endogenous compounds that enter their respective metabolic pools and are ultimately excreted through normal physiological pathways.
The Impact of Deuteration: this compound
Deuterium labeling, where one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), is a common strategy in pharmacokinetic studies. The increased mass of deuterium can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) .
In the case of OEA-d2, where deuterium atoms are typically placed on the ethanolamine moiety, the C-H bond cleavage during FAAH- or NAAA-mediated hydrolysis would be slower compared to the C-D bond cleavage. This is expected to:
-
Decrease the rate of metabolism: The stronger C-D bond would be more resistant to enzymatic cleavage, leading to a slower breakdown of OEA-d2.
-
Increase the half-life and exposure: A reduced metabolic rate would result in a longer half-life (t½) and an increased area under the concentration-time curve (AUC), meaning the body is exposed to the active compound for a longer period.
These predictable changes make OEA-d2 an excellent tool for in vivo studies, allowing for more accurate tracking and quantification of the parent compound.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from in vivo studies on OEA. It is important to note that these values are for the non-deuterated compound and may differ for OEA-d2 due to the kinetic isotope effect.
| Parameter | Value | Species | Administration Route | Dosage | Reference |
| ED50 (Anorexiant Effect) | 9.2 ± 1.6 mg/kg | Mice | Intraperitoneal (i.p.) | 5-20 mg/kg | |
| LLOQ (Brain Tissue) | 0.6 ng/mL | Rodent | - | - | |
| Recovery (Brain Tissue) | 98.5% to 102.2% | Rodent | - | - | |
| LLOQ (Human Plasma) | 100 pg/ml | Human | - | - |
Table 1: Pharmacokinetic and Analytical Parameters of Oleoylethanolamide
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are representative protocols for studying the pharmacokinetics of OEA.
Animal Models and Housing
-
Species: Male C57BL/6J mice or Wistar rats are commonly used.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting studies).
Drug Administration
-
Formulation: OEA is often dissolved in a vehicle such as 5% Tween-80 and 5% polyethylene glycol in saline for intraperitoneal injection. For oral administration, it can be delivered in pH-sensitive enteric-coated capsules.
-
Dosage: Effective doses in rodents typically range from 5 to 20 mg/kg for intraperitoneal administration.
Sample Collection
-
Blood: Blood samples are collected at various time points post-administration via methods such as tail vein sampling or cardiac puncture at the study endpoint. Plasma is separated by centrifugation and stored at -80°C.
-
Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., small intestine, liver, brain) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of OEA in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Tissues are homogenized, and lipids are extracted using a solvent system like acetonitrile. A deuterated internal standard (e.g., OEA-d4) is added to correct for extraction efficiency and matrix effects.
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.
Visualizing Pathways and Workflows
Metabolic Pathway of Oleoylethanolamide
The following diagram illustrates the biosynthesis and degradation of OEA.
References
- 1. Frontiers | Gut microbiota and oleoylethanolamide in the regulation of intestinal homeostasis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oleoylethanolamide: A fat ally in the fight against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleoylethanolamide-d2: A Technical Guide for Endocannabinoid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Oleoylethanolamide-d2 (OEA-d2) as a critical tool for investigating endocannabinoid signaling pathways. This document provides a comprehensive overview of OEA's biological significance, its mechanism of action, and detailed experimental protocols where OEA-d2 serves as an indispensable component for accurate quantification and metabolic studies.
Introduction to Oleoylethanolamide (OEA)
Oleoylethanolamide (OEA) is an endogenous fatty acid amide, structurally similar to the endocannabinoid anandamide. However, OEA does not bind to cannabinoid receptors and primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[1] Synthesized in the small intestine in response to dietary fats, OEA has garnered significant interest for its role in inducing satiety, reducing body weight, and modulating inflammation.[1][2][3]
The study of OEA's dynamic regulation, including its biosynthesis and degradation, is crucial to understanding its physiological and pathological roles. OEA-d2, a deuterated isotopologue of OEA, serves as a vital analytical tool, primarily as an internal standard in mass spectrometry-based quantification, enabling precise and accurate measurements of endogenous OEA levels in various biological matrices.
Mechanism of Action and Signaling Pathways
OEA's primary signaling pathway involves the direct activation of PPAR-α.[1] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key signaling events initiated by OEA include:
-
Upregulation of genes involved in fatty acid transport and β-oxidation: This leads to increased fat utilization and contributes to OEA's anti-obesity effects.
-
Stimulation of lipolysis: OEA promotes the breakdown of triglycerides in adipose tissue, releasing fatty acids for energy.
-
Modulation of inflammatory responses: OEA has been shown to exert anti-inflammatory effects, partly through the PPAR-α pathway.
OEA Biosynthesis and Degradation Pathways
The endogenous levels of OEA are tightly regulated by its synthesis and degradation.
-
Biosynthesis: OEA is synthesized from N-oleoyl-phosphatidylethanolamine (NAPE) primarily through the action of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
-
Degradation: The primary enzyme responsible for the hydrolysis and inactivation of OEA is Fatty Acid Amide Hydrolase (FAAH), which breaks it down into oleic acid and ethanolamine.
Quantitative Data
The following tables summarize key quantitative data for OEA's interaction with its primary receptor and the enzymes involved in its metabolism.
| Parameter | Receptor/Enzyme | Species | Value | Reference(s) |
| EC50 | PPAR-α | Human | 120 ± 1 nM | |
| Kd | PPAR-α | Human | 43.3 ± 1.6 nM | |
| Kd | PPAR-α | Mouse | 37.4 ± 0.1 nM | |
| IC50 | PPAR-α | Human | 120.0 ± 10.7 nM |
| Parameter | Enzyme | Substrate | Km | Vmax | Reference(s) |
| Km | FAAH | Anandamide | 2.0 ± 0.2 µM | - | |
| Vmax | FAAH | Anandamide | - | 800 ± 75 pmol/min/mg protein |
Experimental Protocols
This section provides detailed methodologies for key experiments where OEA-d2 is utilized as a tool for studying endocannabinoid signaling.
Quantification of OEA in Biological Samples using LC-MS/MS with OEA-d2 Internal Standard
This protocol describes the extraction and quantification of OEA from plasma samples. OEA-d2 is added at the beginning of the sample preparation to account for analyte loss during extraction and for variations in instrument response.
Materials:
-
Plasma samples
-
This compound (OEA-d2) internal standard solution
-
Acetonitrile
-
Ethyl acetate/hexane (9:1, v/v)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of OEA-d2 internal standard solution (concentration to be optimized based on expected endogenous OEA levels).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 15 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate/hexane (9:1, v/v) and vortex vigorously for 1 minute.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper organic phase.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
-
UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate OEA from other lipids (e.g., linear gradient from 8% to 100% B over several minutes).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
OEA transition: m/z 326.3 → 62.1
-
OEA-d2 transition: m/z 328.3 → 62.1 (or other appropriate fragment)
-
-
-
Data Analysis:
-
Quantify OEA concentration by calculating the peak area ratio of the endogenous OEA to the OEA-d2 internal standard and comparing it to a standard curve prepared in a similar matrix.
-
FAAH Activity Assay (Fluorometric)
This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. OEA can be used as a competitive substrate to determine its interaction with FAAH.
Materials:
-
Recombinant FAAH or tissue/cell homogenate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA)
-
Oleoylethanolamide (OEA) solution
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Prepare serial dilutions of OEA in FAAH Assay Buffer.
-
In a 96-well plate, add FAAH Assay Buffer, OEA solution (or vehicle), and the FAAH enzyme source.
-
Incubate for 15 minutes at 37°C to allow for substrate competition.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA.
-
Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.
-
Determine the initial reaction velocity (rate of fluorescence increase).
-
Calculate the percent inhibition of FAAH activity by OEA and determine the IC50 value if desired.
NAPE-PLD Activity Assay (Radioactive)
This protocol describes a method to measure NAPE-PLD activity by quantifying the formation of radiolabeled OEA from a radiolabeled NAPE precursor.
Materials:
-
Tissue homogenates (e.g., brain, intestine)
-
Radiolabeled N-oleoyl-phosphatidylethanolamine (e.g., [14C]OEA-NAPE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Incubate tissue homogenates (100 µg of protein) with the radiolabeled NAPE substrate in the assay buffer at 37°C for a defined period (e.g., 1.5 hours).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop it using a suitable solvent system to separate OEA from the NAPE substrate.
-
Visualize the radioactive spots (e.g., using a phosphorimager) and scrape the corresponding silica.
-
Quantify the radioactivity in the OEA spot using a scintillation counter to determine the NAPE-PLD activity.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of OEA on the release of glycerol and free fatty acids from differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Lipolysis Assay Buffer
-
Oleoylethanolamide (OEA) solutions at various concentrations
-
Isoproterenol (positive control for lipolysis induction)
-
Glycerol and Free Fatty Acid detection kits
Procedure:
-
Wash the differentiated 3T3-L1 cells with Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer containing different concentrations of OEA or isoproterenol to the wells.
-
Incubate for 1-3 hours at 37°C.
-
Collect the medium from each well.
-
Measure the concentration of glycerol and/or free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol assesses the effect of OEA on the rate of fatty acid oxidation in differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
Fatty acid-free BSA
-
Radiolabeled fatty acid (e.g., [14C]palmitate or [14C]oleate)
-
Oleoylethanolamide (OEA) solutions
-
Scintillation counter or a system to measure oxygen consumption
Procedure (using radiolabeled substrate):
-
Pre-incubate differentiated C2C12 myotubes with OEA at various concentrations for a specified time.
-
Add the radiolabeled fatty acid complexed to BSA to the cells.
-
Incubate for a period to allow for fatty acid uptake and oxidation (e.g., 4 hours).
-
Measure the amount of radiolabeled CO2 produced (complete oxidation) and acid-soluble metabolites (incomplete oxidation) to determine the rate of fatty acid oxidation.
Conclusion
This compound is an essential tool for researchers in the field of endocannabinoid signaling and lipid metabolism. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of endogenous OEA, which is fundamental for understanding its physiological regulation in response to various stimuli, such as diet and pharmacological interventions. Furthermore, the use of OEA in the described in vitro assays provides a means to dissect its molecular mechanisms of action on key metabolic processes like lipolysis and fatty acid oxidation. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of robust experiments aimed at further elucidating the therapeutic potential of targeting the OEA signaling pathway.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of oleoylethanolamide, an endogenous PPAR-α agonist, on risk factors for NAFLD: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Oleoylethanolamide-d2 as an Internal Standard for LC-MS/MS Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in various physiological processes, including the regulation of appetite, inflammation, and pain perception.[1] Accurate quantification of OEA in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for this purpose. The use of a stable isotope-labeled internal standard, such as Oleoylethanolamide-d2 (OEA-d2), is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. This document provides detailed protocols for the quantification of OEA using OEA-d2 as an internal standard via LC-MS/MS.
Signaling Pathway of Oleoylethanolamide
Oleoylethanolamide exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a ligand-activated transcription factor.[2][3] Upon binding to PPAR-α, OEA modulates the transcription of genes involved in lipid metabolism and energy homeostasis.[2][3] This signaling cascade is a key area of research for understanding the therapeutic potential of OEA. Recent studies have also suggested that OEA may facilitate PPARα and TFEB signaling, which can influence microglial activity and may have implications for neurodegenerative diseases like Alzheimer's.
References
Protocol for the Quantitative Analysis of Oleoylethanolamide in Biological Matrices using Oleoylethanolamide-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Oleoylethanolamide (OEA) is an endogenous acylethanolamide that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[1] It exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Given its therapeutic potential in metabolic and inflammatory diseases, accurate quantification of OEA in biological samples is essential for preclinical and clinical research. This application note provides a detailed protocol for the quantitative analysis of OEA in biological matrices, such as plasma, serum, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Oleoylethanolamide-d2 (OEA-d2) as an internal standard. The use of a stable isotope-labeled internal standard like OEA-d2 is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify OEA. Biological samples are first subjected to a lipid extraction procedure to isolate OEA and the spiked OEA-d2 internal standard. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a resulting product ion is monitored. The ratio of the peak area of the endogenous OEA to the peak area of the OEA-d2 internal standard is used to calculate the concentration of OEA in the original sample, based on a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Oleoylethanolamide (OEA) standard (Cayman Chemical or equivalent)
-
This compound (OEA-d2) internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Methyl-tert-butyl ether (MTBE)
-
Phosphate-buffered saline (PBS)
-
Biological matrix (plasma, serum, or tissue homogenate)
-
Microcentrifuge tubes
-
Glass autosampler vials with inserts
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of OEA and OEA-d2 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of OEA by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of OEA-d2 in methanol at a concentration of 50 ng/mL. The optimal concentration may need to be adjusted based on the expected endogenous OEA levels in the samples.
3. Sample Preparation (Lipid Extraction)
This protocol describes a protein precipitation and liquid-liquid extraction method suitable for plasma, serum, and tissue homogenates.
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, or tissue homogenate).
-
Add 10 µL of the 50 ng/mL OEA-d2 internal standard spiking solution to each sample, standard, and quality control (QC) sample, except for the blank matrix.
-
Add 300 µL of ice-cold methanol. Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE. Vortex for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 1 mL) and transfer it to a new microcentrifuge tube.
-
Dry the organic extract under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Methanol:Water with 0.1% formic acid). Vortex and transfer to an autosampler vial with an insert for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 60% B1-8 min: Linear gradient to 95% B8-10 min: Hold at 95% B10-10.1 min: Return to 60% B10.1-12 min: Re-equilibration at 60% B |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for OEA and OEA-d2
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| OEA | 326.3 | 62.1 | 100 | 15 |
| OEA-d2 | 328.3 | 62.1 | 100 | 15 |
Note: The MRM transition for OEA-d2 is predicted based on the fragmentation of OEA. The precursor ion is shifted by +2 Da due to the two deuterium atoms. The product ion (m/z 62.1) corresponds to the ethanolamine head group, which does not contain the deuterium labels and is therefore expected to be the same as for unlabeled OEA. These parameters should be confirmed and optimized by infusing the OEA-d2 standard into the mass spectrometer.
5. Data Analysis and Quantification
-
Integrate the peak areas for the OEA and OEA-d2 MRM transitions.
-
Calculate the ratio of the OEA peak area to the OEA-d2 peak area for each standard, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the OEA standards. A linear regression with a 1/x weighting is typically used.
-
Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 4: Example Calibration Curve Data for OEA Quantification
| Standard Concentration (ng/mL) | OEA Peak Area | OEA-d2 Peak Area | Peak Area Ratio (OEA/OEA-d2) |
| 0.1 | 1,500 | 1,000,000 | 0.0015 |
| 0.5 | 7,800 | 1,050,000 | 0.0074 |
| 1 | 16,000 | 1,020,000 | 0.0157 |
| 5 | 82,000 | 1,030,000 | 0.0796 |
| 10 | 165,000 | 1,010,000 | 0.1634 |
| 50 | 830,000 | 1,040,000 | 0.7981 |
| 100 | 1,680,000 | 1,025,000 | 1.6390 |
This is example data and will vary based on instrumentation and experimental conditions.
Table 5: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% | -7.3% to 9.1% |
| Recovery | Consistent and reproducible | ~85% |
Visualization of Signaling Pathways and Workflow
Experimental Workflow
Caption: Workflow for quantitative analysis of OEA.
OEA Signaling through PPAR-α
References
Application Notes & Protocols: Oleoylethanolamide-d2 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oleoylethanolamide-d2 (OEA-d2) in metabolic disease research. Detailed protocols for its application as an internal standard and in preclinical and clinical research settings are provided, alongside a summary of the therapeutic potential of its non-deuterated counterpart, Oleoylethanolamide (OEA).
Introduction to Oleoylethanolamide (OEA) and its Deuterated Analog
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that is structurally similar to the endocannabinoid anandamide but acts through different signaling pathways.[1][2] Synthesized in the small intestine, adipose tissues, and neurons, OEA plays a crucial role in the regulation of appetite, energy homeostasis, and lipid metabolism.[1] Its biological effects are primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism.[1][3] OEA also interacts with G-protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel.
This compound (OEA-d2) is a deuterated version of OEA, where two hydrogen atoms on the oleic acid backbone have been replaced with deuterium. This isotopic labeling makes OEA-d2 an ideal internal standard for the accurate quantification of endogenous OEA levels in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Key Applications of OEA-d2 in Metabolic Disease Research
The primary application of OEA-d2 is as a stable isotope-labeled internal standard for the precise and accurate quantification of OEA in various biological matrices. This is critical for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered OEA.
-
Biomarker Discovery: Investigating the relationship between endogenous OEA levels and the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Preclinical and Clinical Trials: Monitoring changes in OEA levels in response to therapeutic interventions.
Therapeutic Potential of OEA in Metabolic Diseases
Numerous studies have highlighted the therapeutic potential of OEA in ameliorating various aspects of metabolic syndrome.
Effects on Weight Management and Appetite Regulation
Systemic administration of OEA has been shown to suppress food intake and reduce weight gain in animal models. In humans, OEA supplementation has been associated with significant reductions in body weight, body mass index (BMI), waist circumference, fat mass, and body fat percentage.
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic diseases. OEA supplementation has been demonstrated to significantly decrease levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it can improve total antioxidant capacity.
Improvement of Glycemic Control and Insulin Sensitivity
Meta-analyses of randomized controlled trials have revealed that OEA supplementation can lead to significant improvements in fasting blood glucose, insulin levels, and the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).
Cardioprotective Effects
OEA has shown promise in mitigating cardiac damage associated with metabolic disorders. It can improve the serum lipid profile, reduce lipid accumulation in the heart, and modulate inflammatory and fibrotic markers in cardiac tissue.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on OEA.
Table 1: Preclinical Data on OEA Administration
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Wild-type mice (C57BL/6) | 10 mg/kg | 3 days | Increased expression of IκBα (NF-κB inhibitor), inhibited expression of COX-2 (NF-κB regulated protein) | |
| Rats | 10 mg/kg (intraperitoneally) | - | Suppressed food intake and reduced weight gain | |
| Obese mice (High-fat diet-induced) | - | - | Restored metabolic pattern, improved serum glycemic and lipid profile, reduced heart weight and cardiac damage markers |
Table 2: Human Clinical Trial Data on OEA Supplementation
| Study Population | Dosage | Duration | Key Outcomes | Reference |
| Healthy obese people | 250 mg/day (two 125 mg capsules) | 8 weeks | Significantly decreased levels of IL-6 and TNF-α | |
| Healthy obese people | 250 mg/day (two 125 mg capsules) | 8 weeks | Enhanced PPAR-α gene expression, improved weight, BMI, waist circumference, fat mass, and appetite sensations | |
| Obese people | 250 mg/day | 8 weeks | Significant decrease in triglyceride concentration | |
| Obese patients with NAFLD | 250 mg/day with a calorie-restricted diet | 12 weeks | Decreased levels of inflammatory markers (NF-κB, IL-6) |
Experimental Protocols
Protocol for Quantification of OEA in Biological Samples using UPLC-MS/MS with OEA-d2 as an Internal Standard
This protocol is adapted from methods described for the analysis of N-acylethanolamides in human bio-fluids.
1. Materials and Reagents:
-
This compound (OEA-d2) solution (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological samples (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample (e.g., plasma), add 10 µL of OEA-d2 internal standard solution (concentration to be optimized based on expected endogenous OEA levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, and then re-equilibrate to 50% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
OEA: Precursor ion > Product ion (to be determined by direct infusion and optimization).
-
OEA-d2: Precursor ion > Product ion (to be determined by direct infusion and optimization).
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of OEA spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of OEA to OEA-d2 for each sample and standard.
-
Determine the concentration of OEA in the samples by interpolating from the calibration curve.
Protocol for In Vivo Study of OEA in a Mouse Model of Diet-Induced Obesity
This protocol is a general guideline based on published studies.
1. Animals and Diet:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatize mice for at least one week before the start of the experiment.
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to water and either a standard chow diet (control group) or a high-fat diet (HFD, e.g., 60% kcal from fat) to induce obesity.
2. Experimental Groups:
-
Control Group: Mice on a standard chow diet receiving vehicle (e.g., 5% Tween 80 in saline).
-
HFD Group: Mice on a high-fat diet receiving vehicle.
-
HFD + OEA Group: Mice on a high-fat diet receiving OEA (e.g., 10 mg/kg body weight, administered intraperitoneally or by oral gavage daily).
3. Experimental Procedure:
-
After an initial period of HFD feeding to induce obesity (e.g., 8-12 weeks), randomize the HFD-fed mice into the HFD and HFD + OEA groups.
-
Administer OEA or vehicle daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
Collect blood samples for the analysis of plasma lipids, glucose, insulin, and inflammatory markers.
-
Euthanize the mice and collect tissues (e.g., liver, adipose tissue, heart) for histological analysis, gene expression analysis (e.g., qRT-PCR for PPAR-α target genes), and quantification of OEA levels using the LC-MS/MS protocol described above.
Visualizations
Signaling Pathway of Oleoylethanolamide
Caption: Signaling pathway of Oleoylethanolamide (OEA).
Experimental Workflow for OEA Quantification
Caption: Workflow for OEA quantification using OEA-d2.
Logical Relationship of OEA's Therapeutic Effects
Caption: Logical relationship of OEA's therapeutic effects.
References
- 1. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 3. Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Oleoylethanolamide (OEA) in Biological Samples Using OEA-d2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Oleoylethanolamide (OEA), an endogenous lipid mediator with significant roles in appetite regulation and metabolism, in various biological matrices. The protocol outlines a robust and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (OEA-d2) for accurate quantification. Detailed procedures for sample preparation from plasma and brain tissue, along with optimized LC-MS/MS parameters, are presented. This application note is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.
Introduction
Oleoylethanolamide (OEA) is a naturally occurring N-acylethanolamine synthesized in the small intestine from oleic acid. It acts as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[1][2][3] OEA has been shown to reduce food intake, promote lipolysis, and decrease body weight, making it a molecule of significant interest for understanding and potentially treating obesity and related metabolic disorders. Accurate quantification of OEA in biological samples is crucial for elucidating its physiological functions and for the development of therapeutic agents targeting the OEA signaling pathway.
The use of a stable isotope-labeled internal standard, such as OEA-d2, is essential for reliable quantification by LC-MS/MS. This internal standard mimics the chemical behavior of the endogenous analyte during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response.
OEA Signaling Pathway
OEA exerts its biological effects primarily through the activation of PPAR-α. Upon synthesis in the enterocytes of the small intestine, OEA can act locally or be transported to other tissues. The binding of OEA to PPAR-α leads to the transcription of genes involved in fatty acid oxidation and transport. Additionally, OEA has been reported to activate the G-protein coupled receptor 119 (GPR119), which is involved in the release of glucagon-like peptide-1 (GLP-1), further contributing to its anorexic effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for OEA analysis.
Table 1: LC-MS/MS Parameters for OEA and OEA-d2
| Parameter | OEA | OEA-d2 (Internal Standard) |
| Precursor Ion (m/z) | 326.4 | 330.4 |
| Product Ion (m/z) | 62.1 | 66.0 |
| Collision Energy (eV) | 16 | 14 |
| Cone Voltage (V) | 28 | 48 |
Data sourced from a validated UPLC-MS/MS method for the analysis of endocannabinoids and related lipids.[4]
Table 2: Method Performance Characteristics
| Parameter | Value | Biological Matrix | Reference |
| Calibration Curve Range | 5 - 500 ng/mL | Rodent Brain | |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL | Rodent Brain | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | |
| Intra-day Precision (%CV) | < 15% | Rodent Brain | |
| Inter-day Precision (%CV) | < 15% | Rodent Brain | |
| Accuracy | 85-115% | Rodent Brain |
Experimental Protocols
Sample Preparation
This protocol is adapted from established methods for the extraction of N-acylethanolamines from plasma.
Materials:
-
Plasma samples (stored at -80°C)
-
OEA-d2 internal standard solution (in methanol or ethanol)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >13,000 x g)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with the OEA-d2 internal standard solution to a final concentration within the linear range of the assay.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To the supernatant, add 800 µL of a 9:1 (v/v) solution of ethyl acetate:n-hexane and 400 µL of 0.1 M formic acid.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
This protocol is a general procedure for the extraction of lipids from brain tissue.
Materials:
-
Brain tissue samples (stored at -80°C)
-
OEA-d2 internal standard solution
-
Ice-cold 0.1 M perchloric acid
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue sample (typically 10-50 mg).
-
Add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the tissue in a pre-chilled tube containing homogenization beads (if using a bead beater).
-
Spike the sample with the OEA-d2 internal standard.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a new tube.
-
Proceed with either liquid-liquid extraction as described for plasma (starting from step 8) or solid-phase extraction for further cleanup if necessary.
-
Evaporate the final organic extract to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic OEA.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the manufacturer's recommendations for the specific instrument.
Experimental Workflow
Conclusion
The methodology presented in this application note provides a reliable and sensitive approach for the quantification of OEA in biological samples. The use of a deuterated internal standard, OEA-d2, ensures high accuracy and precision, which is critical for studies investigating the role of OEA in health and disease. The detailed protocols for sample preparation and LC-MS/MS analysis can be readily implemented in research and drug development settings, facilitating a deeper understanding of the therapeutic potential of targeting the OEA signaling pathway.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
Application Note: Quantitative Analysis of Oleoylethanolamide in Biological Matrices using Oleoylethanolamide-d2 by LC-MS/MS
Introduction
Oleoylethanolamide (OEA) is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2][3] It is a naturally occurring ethanolamide lipid that stimulates lipolysis and is produced by the small intestine following feeding.[3] OEA's signaling pathways also involve the LKB1/AMPK pathway, through which it can enhance hepatic glycogen synthesis and inhibit gluconeogenesis.[4] Given its therapeutic potential for metabolic disorders, accurate and precise quantification of OEA in biological samples is crucial for researchers, scientists, and drug development professionals. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of OEA in plasma and tissue homogenates, utilizing Oleoylethanolamide-d2 (OEA-d2) as an internal standard to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard like OEA-d2 is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.
Signaling Pathway of Oleoylethanolamide (OEA)
OEA primarily exerts its biological effects through the activation of the nuclear receptor PPAR-α. Upon binding to PPAR-α, the complex heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby regulating their transcription. This pathway is crucial for modulating lipid metabolism and food intake. Additionally, OEA has been shown to act independently of the cannabinoid pathway. Recent studies have also elucidated OEA's role in glucose metabolism via the LKB1/AMPK signaling pathway.
Caption: OEA Signaling Pathways.
Experimental Protocols
1. Materials and Reagents
-
Oleoylethanolamide (OEA) standard (≥98% purity)
-
This compound (OEA-d2) internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human or rodent plasma (K2EDTA as anticoagulant)
-
Tissue homogenization buffer (e.g., PBS)
-
96-well protein precipitation plates
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve OEA and OEA-d2 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the OEA stock solution with methanol:water (1:1, v/v) to create calibration standards with concentrations ranging from 0.5 to 500 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the OEA-d2 stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity.
3.1. Protein Precipitation (for Plasma)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 ng/mL OEA-d2 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3.2. Liquid-Liquid Extraction (for Tissue Homogenates)
-
Homogenize tissue samples (e.g., 50 mg) in an appropriate buffer.
-
Take a 100 µL aliquot of the tissue homogenate.
-
Add 10 µL of the 100 ng/mL OEA-d2 internal standard working solution.
-
Add 500 µL of a mixture of chloroform and methanol (2:1, v/v) and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
4. LC-MS/MS Analysis Workflow
Caption: LC-MS/MS Workflow.
5. LC-MS/MS Parameters
The following tables provide typical parameters for LC-MS/MS analysis. These may require optimization for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-95% B, 5-6 min: 95% B, 6-6.1 min: 95-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for OEA and OEA-d2
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| OEA | 326.3 | 62.1 | 100 | 20 |
| OEA-d2 | 328.3 | 62.1 | 100 | 20 |
Note: The product ion at m/z 62.1 corresponds to the ethanolamine fragment.
6. Method Validation
The analytical method should be validated according to established guidelines. Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | A calibration curve is generated by plotting the peak area ratio (OEA/OEA-d2) against the concentration of OEA. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision (Intra- and Inter-day) | The closeness of repeated measurements, expressed as the coefficient of variation (%CV). | %CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the measured concentration to the nominal concentration, expressed as percent bias. | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent and reproducible |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution. Should be consistent across different lots of matrix. |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of OEA in biological matrices. The use of OEA-d2 as an internal standard effectively corrects for any variability during the analytical process, leading to high precision and accuracy. A typical LLOQ for this method is in the low ng/mL range (e.g., 0.5 ng/mL), making it suitable for the analysis of endogenous levels of OEA. The chromatographic separation on a C18 column provides good peak shape and resolution from other endogenous components.
The described LC-MS/MS method using this compound as an internal standard is a reliable and robust tool for the quantitative analysis of OEA in preclinical and clinical research. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be valuable for researchers investigating the physiological roles of OEA and for professionals in the field of drug development targeting metabolic diseases. The detailed protocols and validation parameters provided in this application note will aid in the successful application of this method.
References
- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. Oleoylethanolamide Increases Glycogen Synthesis and Inhibits Hepatic Gluconeogenesis via the LKB1/AMPK Pathway in Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Experimental Design Using Oleoylethanolamide-d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro experimental design utilizing Oleoylethanolamide-d2 (OEA-d2). OEA-d2, a deuterated analog of the endogenous lipid mediator Oleoylethanolamide (OEA), serves as a valuable tool for accurate quantification and metabolic tracing in cell culture systems. Its near-identical physicochemical properties to OEA allow it to be used as an internal standard in mass spectrometry-based analyses and as a tracer to elucidate the metabolic fate of OEA.
Introduction to Oleoylethanolamide (OEA) and its Deuterated Analog
Oleoylethanolamide is a naturally occurring fatty acid amide that plays a significant role in the regulation of satiety, body weight, and lipid metabolism. It exerts its biological effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119). OEA is also a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.
This compound is a stable isotope-labeled version of OEA. The incorporation of deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled OEA by mass spectrometry. This property is crucial for its application as an internal standard for precise and accurate quantification of OEA in complex biological matrices like cell lysates and culture media. Furthermore, OEA-d2 can be used as a tracer in metabolic studies to track its uptake, conversion, and degradation within cells.
Key In Vitro Applications of this compound
-
Internal Standard for Quantitative Analysis: OEA-d2 is the gold standard for the quantification of OEA in cell culture experiments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adding a known amount of OEA-d2 to samples at the beginning of the extraction process, variations in sample preparation and instrument response can be normalized, leading to highly accurate measurements of endogenous or exogenously applied OEA.
-
Metabolic Stability and Tracing Studies: OEA-d2 can be used in pulse-chase experiments to investigate the metabolic fate of OEA in different cell types. By incubating cells with OEA-d2 for a specific period (pulse) and then replacing the medium with one lacking OEA-d2 (chase), researchers can track the rate of its degradation and the appearance of its metabolites over time.
Quantitative Data Summary
The following tables summarize key quantitative data for Oleoylethanolamide from various in vitro studies. This information is crucial for designing experiments with appropriate concentration ranges.
Table 1: Receptor Activation and Inhibitory Concentrations of Oleoylethanolamide
| Parameter | Receptor/Enzyme | Cell Line | Value | Reference |
| EC50 | Human PPAR-α | HeLa | 120 ± 1 nM | [1] |
| EC50 | Mouse PPAR-α | - | 150 ± 20 nM | [1] |
| Kd | Mouse PPAR-α LBD | - | 37.4 ± 0.1 nM | [1] |
| Kd | Human PPAR-α LBD | - | 43.3 ± 1.6 nM | [1] |
| IC50 | FAAH | Rat Brain Homogenate | 4.1 - 4.4 µM | [2] |
Table 2: Effects of Oleoylethanolamide on Gene Expression
| Gene | Cell Line/Tissue | Treatment | Fold Change | Reference |
| PPAR-α | Mouse Jejunum | 5 mg/kg OEA | Increased | |
| FAT/CD36 | Mouse Jejunum | 5 mg/kg OEA | Increased | |
| FATP1 | Mouse Jejunum | 5 mg/kg OEA | Increased | |
| UCP1 | Rat eWAT | 5 mg/kg OEA | Increased | |
| Drd1 | Mouse Striatum | OEA treatment | Decreased | |
| Cnr1 | Mouse Hippocampus | OEA treatment | Increased | |
| SIRT1 | Human PBMCs | 125 mg OEA/day | Significantly Higher | |
| PGC-1α | Human PBMCs | 125 mg OEA/day | Significantly Higher | |
| AMPK | Human PBMCs | 125 mg OEA/day | Significantly Higher |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of OEA in Cell Culture using OEA-d2 as an Internal Standard
This protocol describes the quantification of OEA in cell lysates and media using LC-MS/MS with OEA-d2 as an internal standard.
Materials:
-
Cultured cells of interest
-
Oleoylethanolamide (OEA) standard
-
This compound (OEA-d2) internal standard
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
1.5 mL or 2 mL microcentrifuge tubes
-
Cell scraper
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow.
-
Treat cells with various concentrations of OEA or vehicle control for the desired duration.
-
-
Sample Collection:
-
Cell Lysate:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
-
Culture Medium:
-
Collect the culture medium into a separate tube.
-
Centrifuge at 1000 x g for 5 minutes to remove any detached cells or debris.
-
Transfer the supernatant to a new tube. The medium can be stored at -80°C.
-
-
-
Lipid Extraction (Folch Method):
-
To the cell pellet or a specific volume of culture medium (e.g., 500 µL), add a known amount of OEA-d2 internal standard (e.g., 10 µL of a 1 µg/mL solution).
-
Add 1 mL of ice-cold methanol and vortex thoroughly.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Add 500 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube, avoiding the protein interface.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an LC vial with an insert.
-
Inject a specific volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Example LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 50% B to 95% B over several minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for OEA and OEA-d2.
-
-
-
Data Analysis and Quantification:
-
Prepare a calibration curve using known concentrations of OEA standard spiked with a constant amount of OEA-d2 internal standard.
-
Plot the ratio of the peak area of OEA to the peak area of OEA-d2 against the concentration of OEA.
-
Use the calibration curve to determine the concentration of OEA in the experimental samples.
-
Protocol 2: Metabolic Tracing of OEA-d2 in Cultured Cells (Pulse-Chase Experiment)
This protocol outlines a pulse-chase experiment to determine the metabolic stability of OEA in a cellular model.
Materials:
-
Same as Protocol 4.1, with the addition of chase medium (regular culture medium without OEA-d2).
Procedure:
-
Cell Seeding:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
-
Pulse:
-
Remove the regular culture medium and replace it with medium containing a known concentration of OEA-d2 (the "pulse" medium). The concentration should be based on previous dose-response experiments.
-
Incubate the cells for a defined period (e.g., 1-2 hours) to allow for the uptake of OEA-d2.
-
-
Chase:
-
At the end of the pulse period, rapidly aspirate the pulse medium.
-
Wash the cells quickly twice with pre-warmed PBS to remove any remaining extracellular OEA-d2.
-
Add pre-warmed regular culture medium (the "chase" medium) to the cells.
-
Collect cell samples (lysate and medium) at various time points during the chase period (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point represents the end of the pulse.
-
-
Sample Processing and Analysis:
-
For each time point, collect both the cell pellet and the culture medium.
-
Perform lipid extraction and LC-MS/MS analysis as described in Protocol 4.1 to quantify the remaining OEA-d2 and any potential metabolites.
-
-
Data Analysis:
-
Plot the concentration of OEA-d2 in the cell lysates and medium as a function of time.
-
This will allow for the determination of the rate of OEA-d2 degradation and its export from the cells. The appearance of deuterated metabolites can also be monitored if their structures and mass transitions are known.
-
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of OEA on cell viability.
Materials:
-
Cultured cells
-
96-well culture plates
-
OEA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of OEA in culture medium.
-
Remove the old medium and add 100 µL of the OEA-containing medium or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
OEA Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Oleoylethanolamide.
Caption: OEA Signaling Pathways.
Experimental Workflow for Quantitative Analysis
This diagram outlines the general workflow for a quantitative in vitro experiment using OEA-d2.
Caption: Quantitative Workflow.
Logical Relationship for Pulse-Chase Experiment
This diagram illustrates the logical flow of a pulse-chase experiment designed to study the metabolic fate of OEA-d2.
Caption: Pulse-Chase Logic.
References
Oleoylethanolamide-d2 in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a lipid mediator that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2] Its biological effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism.[3][4] OEA has emerged as a promising therapeutic target for metabolic disorders, including obesity and non-alcoholic fatty liver disease.
Oleoylethanolamide-d2 (OEA-d2) is a deuterated analog of OEA. Its primary application in drug discovery and development is as an internal standard for the accurate quantification of endogenous OEA levels in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows for correction of variability during sample preparation and analysis, ensuring high precision and accuracy in quantitative studies. This document provides detailed application notes and protocols for the use of OEA-d2 in drug discovery and development research.
Key Applications of OEA-d2
-
Internal Standard for Quantitative Bioanalysis: The most critical application of OEA-d2 is as an internal standard for the accurate and precise quantification of OEA in various biological samples, including plasma, serum, and tissues.
-
Pharmacokinetic Studies: OEA-d2 is essential for delineating the pharmacokinetic profile of exogenously administered OEA, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Target Engagement and Biomarker Analysis: By accurately measuring changes in endogenous OEA levels, OEA-d2 facilitates the assessment of target engagement for drugs that modulate OEA's metabolic pathways. It also aids in the validation of OEA as a biomarker for various physiological and pathological states.
-
In Vivo Efficacy Studies: In preclinical animal models, OEA-d2 is used to correlate the administered dose of OEA with its concentration in target tissues and its pharmacological effects, such as reduction in food intake and body weight gain.
Signaling Pathways of Oleoylethanolamide
OEA exerts its biological effects through multiple signaling pathways, with the activation of PPAR-α being the most well-characterized. However, other pathways, including the LKB1/AMPK pathway and interactions with GPR119 and TRPV1, also contribute to its diverse physiological roles.
PPAR-α Signaling Pathway
OEA is a high-affinity endogenous ligand for PPAR-α. Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: OEA activates the PPAR-α signaling pathway to regulate gene expression.
LKB1/AMPK Signaling Pathway
OEA can also activate the liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. This activation is particularly relevant to OEA's effects on glucose metabolism.
Caption: OEA modulates glucose metabolism via the LKB1/AMPK pathway.
GPR119 and TRPV1 Signaling
OEA has been shown to interact with G protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel. GPR119 activation by OEA can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in glucose homeostasis. The interaction with TRPV1 is thought to contribute to OEA's effects on satiety.
Caption: OEA interacts with GPR119 and TRPV1 to influence GLP-1 release and satiety.
Experimental Protocols
Protocol 1: Quantification of OEA in Mouse Plasma using LC-MS/MS with OEA-d2 as an Internal Standard
This protocol describes the extraction and quantification of OEA from mouse plasma using OEA-d2 as an internal standard.
Materials:
-
Mouse plasma
-
This compound (OEA-d2) solution (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen mouse plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of OEA-d2 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in ACN).
-
Add 150 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate OEA from other lipids (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
OEA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 326.3 -> 62.1)
-
OEA-d2: Precursor ion (m/z) -> Product ion (m/z) (e.g., 328.3 -> 62.1)
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
-
-
Data Analysis:
-
Quantify OEA concentration by calculating the peak area ratio of OEA to OEA-d2 and comparing it to a standard curve prepared with known concentrations of OEA and a fixed concentration of OEA-d2.
-
Experimental Workflow:
Caption: Workflow for the quantification of OEA in plasma using OEA-d2.
Protocol 2: In Vivo Efficacy Study of OEA in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical in vivo study to evaluate the effect of OEA on body weight and food intake in mice with diet-induced obesity. OEA-d2 would be used in satellite animals for pharmacokinetic analysis as described in Protocol 1.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oleoylethanolamide (OEA)
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Animal balance
-
Food hoppers
Procedure:
-
Induction of Obesity:
-
Acclimate male C57BL/6J mice (8 weeks old) for one week.
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.
-
Monitor body weight weekly.
-
-
OEA Administration:
-
Randomly assign obese mice to two groups: Vehicle control and OEA treatment.
-
Administer OEA (e.g., 10 mg/kg, intraperitoneally or orally) or vehicle daily for a specified period (e.g., 4 weeks).
-
-
Endpoint Measurements:
-
Body Weight: Measure body weight daily or every other day.
-
Food Intake: Measure daily food consumption by weighing the food hoppers.
-
Pharmacokinetics (Satellite Group): At specified time points after the final dose, collect blood and tissues from a separate group of animals for OEA quantification using the LC-MS/MS method with OEA-d2 (Protocol 1).
-
Terminal Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression of PPAR-α target genes, histology).
-
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of OEA in obese mice.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving OEA.
Table 1: In Vivo Preclinical Studies of OEA
| Animal Model | OEA Dosage | Administration Route | Duration | Key Findings | Reference |
| Mice | 100 mg/kg BW | Oral (in diet) | 5 weeks | Reduced fat gain | |
| Mice | 200 mg/kg per day | Oral (in food) | - | Reduced calorie intake by 14% in obese animals | |
| Rats | 10 mg/kg | Intraperitoneal | - | Suppressed food intake and reduced weight gain | |
| Rats | 5 or 10 mg/kg | Intraperitoneal | Acute | Reduced food intake | |
| Free-feeding rats | - | Oral (capsules) | - | Profound and long-lasting inhibition of food intake |
Table 2: Human Clinical Trials of OEA Supplementation
| Study Population | OEA Dosage | Duration | Key Findings | Reference |
| Obese patients with NAFLD | 250 mg/day | 12 weeks | Investigated effects on inflammatory markers and oxidative stress | |
| Healthy obese people | Two 125 mg capsules daily | 8 weeks | Decreased levels of IL-6 and TNF-α | |
| Meta-analysis of 13 studies | Varied | Varied | Significant reductions in fasting blood sugar, insulin, waist circumference, triglycerides, TNF-α, and IL-6 |
Conclusion
This compound is an indispensable tool in the drug discovery and development of OEA-based therapeutics. Its use as an internal standard ensures the reliability of quantitative data, which is fundamental for understanding the pharmacokinetics, pharmacodynamics, and therapeutic potential of OEA. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical and clinical studies to further explore the therapeutic utility of targeting the OEA system for the treatment of metabolic diseases.
References
- 1. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Oleoylethanolamide-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in the regulation of appetite, body weight, and lipid metabolism. Its mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[1] Accurate and precise quantification of OEA in biological matrices is crucial for preclinical and clinical research aimed at understanding its physiological functions and therapeutic potential. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical platform for this purpose. The use of a deuterated internal standard, Oleoylethanolamide-d2 (OEA-d2), is essential for achieving high accuracy by correcting for variations during sample preparation and analysis.
These application notes provide a detailed protocol for the quantitative analysis of OEA in biological samples using OEA-d2 as an internal standard, employing GC-MS following trimethylsilyl (TMS) derivatization.
Principle of the Method
The quantitative analysis of OEA is based on the stable isotope dilution method. A known amount of OEA-d2 is added to the sample at the initial stage of preparation. Both the analyte (OEA) and the internal standard (OEA-d2) are co-extracted and derivatized. Due to their similar physicochemical properties, any loss or variation during these steps affects both compounds equally. The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the derivatized analytes, which are subsequently ionized and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the peak area of a characteristic ion of OEA to that of OEA-d2.
Experimental Protocols
Sample Preparation (from Plasma/Serum)
This protocol outlines a liquid-liquid extraction procedure suitable for the extraction of OEA from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound (OEA-d2) internal standard solution (in methanol or ethanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge tubes (glass, screw-cap)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL glass centrifuge tube, add 100 µL of plasma or serum.
-
Spike the sample with a known amount of OEA-d2 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Add 800 µL of chloroform and vortex for another minute.
-
Add 200 µL of 0.9% NaCl solution and vortex briefly.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the lower organic layer (chloroform phase) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).
-
The dried extract is now ready for derivatization.
Derivatization
For GC analysis, the hydroxyl group of OEA and OEA-d2 must be derivatized to increase their volatility and thermal stability. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of anhydrous pyridine or acetonitrile to redissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)
Table 1: Gas Chromatography Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 180°C, hold for 1 minRamp: 10°C/min to 300°CHold: 10 min |
| Transfer Line Temp | 290°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
Data Presentation
Selected Ion Monitoring (SIM)
For quantitative analysis, specific ions for the TMS-derivatized OEA and OEA-d2 are monitored. The mass spectrum of TMS-derivatized OEA shows characteristic fragment ions. Based on this, the following ions are suggested for monitoring:
Table 3: Suggested Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| OEA-TMS | 382.4 | 117.1 | 312.3 |
| OEA-d2-TMS | 384.4 | 117.1 | 314.3 |
Note: The exact m/z values should be confirmed by analyzing a standard of TMS-derivatized OEA and OEA-d2 on your instrument. The quantifier ion is used for concentration calculations, while qualifier ions are used for identity confirmation.
Quantitative Data Summary
A calibration curve should be prepared using standards of OEA at various concentrations with a constant concentration of the OEA-d2 internal standard. The ratio of the peak area of the OEA quantifier ion to the OEA-d2 quantifier ion is plotted against the concentration of OEA.
Table 4: Example Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for OEA-d2 analysis.
Oleoylethanolamide Signaling Pathway
Caption: OEA signaling via PPAR-α.
References
Application Notes and Protocols for Oleoylethanolamide-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist and a member of the N-acylethanolamine (NAE) family of lipids. It plays a significant role in the regulation of appetite, body weight, and lipid metabolism. Accurate quantification of OEA in biological matrices is crucial for understanding its physiological functions and for the development of therapeutic agents targeting its signaling pathways. Oleoylethanolamide-d2 (OEA-d2) is a stable isotope-labeled internal standard used for the accurate quantification of endogenous OEA by mass spectrometry. This document provides detailed application notes and protocols for the sample preparation of OEA-d2 for analysis, primarily in plasma samples.
Signaling Pathways of Oleoylethanolamide
OEA exerts its biological effects through the activation of several key signaling pathways. Understanding these pathways is essential for interpreting the results of OEA analysis in various physiological and pathological contexts.
Troubleshooting & Optimization
Technical Support Center: Oleoylethanolamide-d2 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Oleoylethanolamide-d2 (OEA-d2), a deuterated internal standard used in mass spectrometry-based analysis of the endogenous lipid mediator Oleoylethanolamide (OEA). This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during OEA-d2 quantification experiments.
Issue 1: Poor Peak Shape or Splitting for OEA-d2
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. Optimize the concentration of the OEA-d2 internal standard solution. |
| Incompatible Solvent | Ensure the final sample solvent is compatible with the initial mobile phase. Perform a solvent exchange if necessary. |
| Column Contamination | Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, replace the column. |
| pH Mismatch | Adjust the pH of the sample to match the mobile phase. |
Issue 2: High Variability in OEA-d2 Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including extraction and evaporation times. Ensure complete and consistent reconstitution of the dried extract. |
| Matrix Effects | Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1] Dilute the sample to minimize matrix effects. |
| Autosampler Issues | Check for air bubbles in the syringe and ensure consistent injection volumes. Clean the autosampler needle and injection port. |
| Instability in Autosampler | Evaluate the stability of the processed samples in the autosampler over the expected run time. Use a cooled autosampler if degradation is suspected. |
Issue 3: Inaccurate Quantification of OEA
| Possible Cause | Troubleshooting Steps |
| Incorrect OEA-d2 Concentration | Verify the concentration of the OEA-d2 stock and working solutions. A common practice is to use a concentration that provides a signal intensity in the middle of the calibration curve's range. |
| Isotopic Interference ("Crosstalk") | Use an OEA-d2 standard with a higher degree of deuteration if possible to minimize overlap with the natural isotopes of OEA.[2] Some mass spectrometry software can mathematically correct for isotopic contributions. |
| Analyte Degradation | Investigate the stability of OEA in the biological matrix under the storage and processing conditions.[3][4][5] Add antioxidants or enzyme inhibitors if necessary. |
| Non-linearity of Calibration Curve | Ensure the calibration range is appropriate for the expected sample concentrations. Use a different weighting factor for the regression analysis. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q: What is the recommended method for extracting OEA and OEA-d2 from plasma? A: A common and effective method is liquid-liquid extraction (LLE) using a non-polar solvent like ethyl acetate or a mixture of hexane and isopropanol. Protein precipitation with a solvent like acetonitrile can also be used. Solid-phase extraction (SPE) with a C18 sorbent can further clean up the sample and reduce matrix effects.
-
Q: I'm observing extraneous peaks in my chromatogram. What could be the source? A: Contamination can be a significant issue in N-acylethanolamine analysis. Solvents, especially certain grades of chloroform, can contain impurities that interfere with the analysis. It is crucial to use high-purity solvents and test them for interfering peaks. Additionally, ensure all labware is thoroughly cleaned.
Internal Standard (OEA-d2) Usage
-
Q: Why is my OEA-d2 eluting at a slightly different retention time than OEA? A: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this shift is usually small, it's important to ensure that the peak integration windows for both the analyte and the internal standard are set correctly.
-
Q: I suspect my OEA-d2 is undergoing back-exchange. How can I prevent this? A: Back-exchange of deuterium atoms with protons from the solvent can occur, especially in protic solvents like methanol or water, and under certain pH conditions. To minimize this, prepare stock solutions in aprotic solvents like acetonitrile and minimize the time the sample spends in protic mobile phases before injection. Ensure the deuterium labels on your OEA-d2 are on stable positions of the molecule.
Data Analysis and Quantification
-
Q: How do I determine the optimal concentration for my OEA-d2 internal standard? A: The ideal concentration should provide a stable and reproducible signal without causing detector saturation. A good starting point is a concentration that yields a signal intensity in the mid-range of your calibration curve. You can perform an experiment by testing several concentrations of the internal standard across your calibration range and selecting the one that provides the best linearity (R² value closest to 1.0) and precision.
-
Q: My calibration curve is non-linear at higher concentrations. What should I do? A: Non-linearity at high concentrations can be due to detector saturation or significant isotopic interference from the analyte to the internal standard channel. Try extending the calibration range with higher concentration standards to see if the curve plateaus. If so, you may need to dilute your samples to fall within the linear range of the assay. Optimizing the internal standard concentration can also sometimes improve linearity.
Experimental Protocols
Protocol 1: OEA and OEA-d2 Extraction from Plasma
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the OEA-d2 internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Table 1: Example LC-MS/MS Validation Parameters for OEA Quantification
The following table presents typical validation parameters for an LC-MS/MS method for OEA, which would be applicable to a method using OEA-d2 as an internal standard.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%Bias) | ± 15% | |
| Recovery | 85-115% |
Visualizations
Diagram 1: OEA Signaling Pathway
Caption: Simplified signaling pathway of Oleoylethanolamide (OEA).
Diagram 2: Experimental Workflow for OEA-d2 Quantification
Caption: General experimental workflow for OEA-d2 quantification.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Oleoylethanolamide-d2 solutions
This technical support center provides guidance on the stability and storage of Oleoylethanolamide-d2 (OEA-d2) solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For stock solutions, ethanol is commonly used.[1][2] Other suitable solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] The choice of solvent may depend on the specific requirements of your experimental protocol and compatibility with downstream applications such as cell culture or in vivo studies.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified. Always store solutions in tightly sealed vials to prevent solvent evaporation and contamination.
Q3: How long can I store this compound solutions?
A3: While specific long-term stability data for this compound is not extensively published, based on general practices for lipid-based internal standards, solutions stored at -20°C in a suitable solvent like ethanol should be stable for several months. It is good practice to prepare fresh working solutions from the stock solution regularly and to monitor the performance of the internal standard over time.
Q4: Can I subject this compound solutions to freeze-thaw cycles?
A4: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of the compound or solvent evaporation, thereby altering the concentration. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Q5: What are the known degradation pathways for this compound?
A5: A known degradation pathway for oleoylethanolamide, particularly under high temperatures, is the dehydration of the ethanolamide moiety, which results in the formation of an oxazoline derivative.[3] This is a critical consideration for analytical techniques that involve high temperatures, such as gas chromatography. In biological systems, oleoylethanolamide is degraded by enzymes such as fatty acid amide hydrolase (FAAH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., varying peak areas for the internal standard) | 1. Degradation of OEA-d2 solution. 2. Solvent evaporation. 3. Improper mixing of the solution after thawing. 4. Contamination of the solution. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. Ensure vials are tightly sealed. Consider using vials with PTFE-lined caps. 3. Vortex the solution gently after thawing to ensure homogeneity. 4. Use fresh, high-purity solvents and sterile techniques when preparing solutions. |
| Appearance of unexpected peaks in chromatograms | 1. Formation of degradation products (e.g., oxazoline derivative). 2. Contamination from the solvent or storage container. | 1. If using gas chromatography, consider derivatization (e.g., with a trimethylsilyl (TMS) agent) to prevent thermal degradation. 2. Run a solvent blank to identify any contaminant peaks. 3. Ensure storage containers are clean and made of an inert material. |
| Reduced solubility or precipitation upon storage | 1. The concentration of the solution is too high for the storage temperature. 2. The solvent has partially evaporated, increasing the concentration. | 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. 2. Check for proper sealing of the vial. |
Stability Data Summary
| Storage Condition (°C) | Solvent | Concentration | Time Point | Peak Area (or other stability indicator) | % Degradation |
| -20°C | Ethanol | 1 mg/mL | 0 | 0% | |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 4°C | Ethanol | 1 mg/mL | 0 | 0% | |
| 1 week | |||||
| 1 month | |||||
| Room Temp. | Ethanol | 1 mg/mL | 0 | 0% | |
| 24 hours | |||||
| 1 week |
Experimental Protocols
Protocol for Assessing OEA-d2 Solution Stability by LC-MS
-
Preparation of OEA-d2 Solution: Prepare a stock solution of OEA-d2 in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time Point Analysis: At each designated time point (e.g., 0, 1 week, 1 month), retrieve a vial from each storage condition.
-
Sample Preparation: Prepare a working solution by diluting the stored sample to a suitable concentration for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using a validated LC-MS method for OEA. The method should be capable of separating OEA-d2 from potential degradation products.
-
Data Analysis: Record the peak area of the OEA-d2 peak. Compare the peak area at each time point to the initial (time 0) peak area to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing OEA-d2 solution stability.
Caption: Thermal degradation pathway of this compound.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing matrix effects in Oleoylethanolamide-d2 LC-MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Oleoylethanolamide (OEA) using its deuterated internal standard, OEA-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in OEA analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In LC-MS, this phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analysis.[2][3] Biological samples like plasma, serum, or tissue homogenates are complex matrices containing high concentrations of endogenous components such as phospholipids, salts, and proteins.[3][4] When analyzing lipid molecules like OEA, these matrix components can co-elute and interfere with the ionization process in the mass spectrometer's source, often leading to suppressed signal and inaccurate quantification.
Q2: What is the role of Oleoylethanolamide-d2 (OEA-d2) in the analysis?
A2: this compound (OEA-d2) is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard for quantitative LC-MS analysis. The core principle is based on isotope dilution mass spectrometry (IDMS). A known amount of OEA-d2 is added to every sample, calibrator, and quality control at the beginning of the sample preparation process. Because OEA-d2 is chemically and physically almost identical to the native OEA, it experiences the same extraction inefficiencies, potential degradation, and, crucially, the same degree of ion suppression or enhancement in the MS source. By measuring the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved even in the presence of matrix effects.
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank, extracted sample matrix with the peak area of the analyte in a pure solution at the same concentration.
Matrix Factor (MF) Calculation:
-
A: Peak response of the analyte spiked into the matrix after extraction.
-
B: Peak response of the analyte in a neat (pure) solvent.
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To account for the correction provided by the internal standard, the IS-Normalized MF is often calculated. The coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤15% for the method to be considered robust against matrix variability.
Q4: Can OEA-d2 perfectly compensate for all matrix effects?
A4: While OEA-d2 is highly effective, it may not perfectly compensate for matrix effects in all situations. Potential issues include:
-
Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated standard can occur (known as the deuterium isotope effect), causing them to elute in slightly different matrix environments.
-
Interferences: A co-eluting matrix component could have the same mass-to-charge ratio (m/z) as OEA or OEA-d2, causing interference.
-
High Matrix Load: In cases of extreme ion suppression, the signal for both the analyte and the internal standard may be suppressed to a point where sensitivity and reproducibility are compromised.
Therefore, even when using a SIL-IS, it is crucial to develop robust sample preparation and chromatographic methods to minimize the underlying matrix effect.
Troubleshooting Guide
Problem 1: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects from sample to sample. Different biological lots can have varying compositions of interfering substances like lipids.
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix interferences than simple protein precipitation (PPT). Mixed-mode SPE can be particularly effective for removing a broad range of interferences.
-
Use Matrix-Matched Calibrators: Prepare all calibration standards and QCs in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
-
Verify Internal Standard Addition: Ensure that the internal standard is accurately and consistently added to all samples at the very beginning of the workflow.
-
Problem 2: Low signal intensity or poor sensitivity for OEA and OEA-d2.
-
Possible Cause: Significant ion suppression is occurring, reducing the signal for both the analyte and the internal standard.
-
Solutions:
-
Optimize Sample Cleanup: The primary goal is to remove interfering compounds, especially phospholipids, which are major contributors to ion suppression in biological samples. Consider using SPE cartridges specifically designed for phospholipid removal.
-
Adjust Chromatography: Modify the LC gradient to separate the OEA peak from regions of high ion suppression. A post-column infusion experiment can be performed to identify these regions. Changing the stationary phase (e.g., from a standard C18 to a phenyl-hexyl column) can also alter selectivity and improve separation.
-
Sample Dilution: If the OEA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. This is a simple first step but may compromise the limit of quantification.
-
Check MS Source Conditions: Optimize parameters like ion source temperature and gas flows, as these can influence ionization efficiency.
-
Problem 3: The ratio of OEA to OEA-d2 is inconsistent across an analytical batch.
-
Possible Cause: The analyte and internal standard are not behaving identically during the analysis.
-
Solutions:
-
Ensure Co-elution: Check for chromatographic separation between OEA and OEA-d2. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Adjust the LC method to ensure the peaks are as co-eluting as possible.
-
Check for Cross-Signal Interference: High concentrations of the analyte can sometimes contribute to the signal in the internal standard's mass channel due to the natural abundance of isotopes. Ensure the chosen mass transitions (MRMs) are specific and that the concentration of the IS is appropriate for the expected analyte concentration range.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (MF) Range | Analyte Recovery | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 0.2 - 0.8 | >90% | High | Simple and fast | Least effective at removing interferences, prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 0.6 - 1.1 | 70-95% | Medium | Cleaner extracts than PPT. | Recovery can be variable, especially for more polar analytes. |
| Solid-Phase Extraction (SPE) | 0.8 - 1.2 | 85-100% | Low-Medium | Highly effective at removing specific interferences, providing clean extracts. | More complex, time-consuming, and costly method development. |
| Mixed-Mode SPE | 0.9 - 1.1 | >90% | Low | Provides the cleanest extracts by using multiple retention mechanisms. | Requires significant method development. |
Table 2: Example LC-MS/MS Parameters for OEA and OEA-d2 Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 98% B over 5 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (OEA) | Example: m/z 326.3 → 62.1 |
| MRM Transition (OEA-d2) | Example: m/z 328.3 → 62.1 |
| Note: MRM transitions must be empirically optimized on the specific instrument used. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of OEA-d2 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of OEA-d2 working solution. Add 200 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding.
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the OEA and OEA-d2 from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
Visualizations
Caption: General workflow for OEA-d2 LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Technical Support Center: Optimizing Chromatographic Separation of Oleoylethanolamide-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Oleoylethanolamide-d2 (OEA-d2).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of OEA-d2, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My OEA-d2 peak is exhibiting significant tailing or fronting. What are the likely causes and how can I improve the peak shape?
Answer:
Poor peak shape is a common issue in liquid chromatography and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Sample Solvent Mismatch: The composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to peak fronting. Conversely, a much weaker sample solvent can lead to poor solubility on the column and cause peak tailing.
-
Solution: Whenever possible, dissolve your OEA-d2 standard and samples in the initial mobile phase. If solubility is an issue, use a solvent with a similar or slightly weaker elution strength than the initial mobile phase.[1]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample. A general guideline is to keep the injection volume between 1-5% of the total column volume.[2]
-
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing. This is particularly relevant for compounds with polar functional groups.
-
Solution: Use a well-endcapped column to minimize the number of free silanols.[3] Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the silanol groups.
-
-
Metal Contamination: Metal-sensitive compounds can interact with trace metals in the HPLC system (e.g., stainless steel components), leading to peak tailing.
-
Solution: Employ metal-free or bio-inert columns and tubing to minimize these interactions.[4]
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and distortion.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length of all connections to a minimum.
-
Issue 2: Retention Time Variability
Question: I am observing significant shifts in the retention time of OEA-d2 between injections. What could be causing this instability?
Answer:
Consistent retention times are crucial for reliable quantification. Fluctuations can be caused by several factors:
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a primary cause of retention time drift.
-
Solution: Prepare mobile phases fresh daily and ensure accurate measurement of all components. Use a high-precision graduated cylinder or balance. Degas the mobile phase thoroughly before use to prevent bubble formation in the pump.
-
-
Column Temperature: The temperature of the column has a direct impact on retention. Even small fluctuations in ambient temperature can cause shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated between injections. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.
-
Issue 3: Low Signal Intensity or No Peak
Question: I am getting a very low signal for my OEA-d2 peak, or no peak at all. What should I check?
Answer:
A weak or absent signal can be frustrating. Here are the key areas to investigate:
-
Sample Preparation and Extraction: Inefficient extraction of OEA-d2 from the sample matrix will result in low concentrations being injected.
-
Solution: Optimize your sample preparation protocol. For biological samples like plasma or tissue, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. Ensure the pH of the sample is optimized for extraction. Review literature for established protocols for similar analytes.[5]
-
-
Mass Spectrometer Settings: Incorrect mass spectrometer parameters are a frequent cause of poor signal.
-
Solution: Verify the precursor and product ion m/z values for OEA-d2. Optimize the collision energy, cone voltage, and other source parameters to maximize the signal for your specific instrument. For OEA, the protonated molecule [M+H]+ is typically monitored.
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of OEA-d2 in the mass spectrometer source, leading to a reduced signal.
-
Solution: Improve the chromatographic separation to resolve OEA-d2 from interfering matrix components. Enhance the sample cleanup procedure to remove these interferences before injection. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
-
Detector Issues: A dirty or malfunctioning detector will result in a poor signal-to-noise ratio.
-
Solution: Follow the manufacturer's instructions for cleaning and maintaining the mass spectrometer's ion source and detector.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for OEA-d2 separation?
A1: Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of OEA and other N-acylethanolamines. These columns provide good retention and separation based on the hydrophobicity of the analytes. For improved peak shape and efficiency, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) and those that are well-endcapped.
Q2: What is a typical mobile phase composition for OEA-d2 analysis?
A2: A common mobile phase for reversed-phase separation of OEA-d2 consists of a mixture of an organic solvent and an aqueous component, often with a small amount of acid added to improve peak shape and ionization efficiency. A typical gradient elution might start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic solvent.
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
The addition of formic acid helps to protonate the analyte, leading to better retention and improved signal in positive ion mode mass spectrometry.
Q3: How should I prepare my biological samples for OEA-d2 analysis?
A3: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques for biological matrices like plasma or brain tissue include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): After protein precipitation, an immiscible organic solvent (e.g., ethyl acetate, hexane) is used to extract the more lipophilic OEA-d2 from the aqueous sample.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than LLE. A C18 or similar reversed-phase sorbent is typically used to retain OEA-d2 while more polar interferences are washed away. The analyte is then eluted with a strong organic solvent.
Q4: What are the key mass spectrometry parameters for detecting OEA-d2?
A4: For sensitive and selective detection of OEA-d2, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is preferred.
-
Precursor Ion: The protonated molecule of OEA-d2, [M+H]+. The exact m/z will be 2 units higher than that of unlabeled OEA.
-
Product Ion: A characteristic fragment ion is monitored. For N-acylethanolamines, a common fragmentation is the loss of the ethanolamine group. The specific product ion should be determined by infusing an OEA-d2 standard into the mass spectrometer.
Experimental Protocols
Protocol 1: OEA-d2 Extraction from Rodent Brain Tissue
This protocol is adapted from a method for quantifying endocannabinoids in rodent brain tissue.
-
Homogenization: Homogenize a known weight of brain tissue in a suitable volume of cold acetonitrile containing the internal standard (OEA-d2).
-
Protein Precipitation: Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General HPLC-MS/MS Method for OEA-d2 Separation
This is a general starting method that should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Gradient | Start at 50% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of [OEA-d2+H]+ |
| Product Ion (Q3) | To be determined by direct infusion of OEA-d2 standard |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of OEA and related compounds, which can be used as a reference for method development for OEA-d2.
| Compound | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Recovery (%) | Reference |
| Oleoylethanolamide (OEA) | 0.5 - 0.6 ng/mL | >0.99 | 98.5 - 102.2 | |
| Anandamide (AEA) | 1.4 ng/mL | >0.99 | 98.1 - 106.2 | |
| Palmitoylethanolamide (PEA) | 0.5 ng/mL | >0.98 | 85.4 - 89.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: OEA Signaling Pathways involving GPR119 and PPAR-α.
Caption: Experimental workflow for OEA-d2 analysis.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Oleoylethanolamide-d2 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Oleoylethanolamide-d2 (OEA-d2), a common internal standard for the quantification of Oleoylethanolamide (OEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEA-d2) and why is it used?
This compound (OEA-d2) is a deuterated form of Oleoylethanolamide (OEA), a naturally occurring ethanolamide lipid.[1][2][3] It is primarily used as an internal standard in mass spectrometry-based quantification of OEA.[1] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the endogenous, unlabeled OEA in biological samples.
Q2: What are the key chemical properties of OEA-d2 that I should be aware of during extraction?
OEA-d2 is a lipophilic molecule. Its solubility is a critical factor in selecting appropriate extraction solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMF | ~50 mg/mL |
| DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~0.15 mg/mL |
Data sourced from Cayman Chemical product information.
Given its low solubility in aqueous solutions like PBS, extraction protocols must prioritize organic solvents to ensure efficient recovery.
Q3: Can the type of biological matrix affect the extraction efficiency of OEA-d2?
Yes, the biological matrix (e.g., plasma, brain tissue, adipose tissue) can significantly impact extraction efficiency. Different matrices have varying lipid compositions and potential interfering substances. Therefore, the chosen extraction method may need to be optimized for each specific matrix. For instance, a method that works well for plasma might not be optimal for a complex tissue like the brain.
Troubleshooting Guide: Poor Recovery of OEA-d2
This guide addresses common issues leading to poor recovery of OEA-d2 during extraction and provides potential solutions.
Issue 1: Low OEA-d2 Signal or Complete Signal Loss
Possible Cause 1: Suboptimal Solvent Selection for Extraction.
The choice of extraction solvent is critical for the recovery of lipophilic compounds like OEA-d2.
-
Solution: Employ a lipid extraction method suitable for N-acylethanolamines. The Folch method (chloroform:methanol) and its variations are commonly used. A biphasic extraction using a nonpolar organic solvent is generally effective. Studies have evaluated various lipid extraction protocols, and methods like the Folch, BUME, and MMC have shown good performance for a range of lipids.
Possible Cause 2: Degradation of OEA-d2 during Sample Preparation.
OEA, and by extension OEA-d2, can be susceptible to degradation under certain conditions.
-
Solution: One study noted that OEA can react with impurities in certain grades of chloroform, leading to a loss of the compound. It is recommended to use high-purity, stabilized solvents. Additionally, minimizing the time samples are left at room temperature and protecting them from light can help prevent degradation.
Possible Cause 3: Inefficient Elution from Solid-Phase Extraction (SPE) Cartridges.
If using SPE for sample clean-up, OEA-d2 may be retained on the column if the elution solvent is not strong enough. Research has indicated that OEA may have lower recovery on some silica-based SPE columns compared to other N-acylethanolamines.
-
Solution:
-
Optimize Elution Solvent: Increase the polarity of the elution solvent. For example, if using ethyl acetate, try a mixture of ethyl acetate and methanol or isopropanol.
-
Consider a Different SPE Sorbent: If poor recovery persists with silica-based columns, consider switching to a C18-based sorbent.
-
Issue 2: High Variability in OEA-d2 Recovery Between Samples
Possible Cause 1: Inconsistent Sample Homogenization.
For tissue samples, incomplete homogenization can lead to variable extraction efficiency.
-
Solution: Ensure a standardized and thorough homogenization protocol. Using a bead beater or other mechanical homogenizer can improve consistency compared to manual methods.
Possible Cause 2: Matrix Effects in the Final Extract.
Residual components from the biological matrix can interfere with the ionization of OEA-d2 in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution:
-
Improve Sample Clean-up: Incorporate an additional clean-up step, such as SPE, if not already in use.
-
Dilute the Sample: Diluting the final extract can sometimes mitigate matrix effects, although this may also reduce the signal of your analyte.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract of the same biological matrix that is devoid of the analyte to compensate for matrix effects.
-
Experimental Protocols
General Lipid Extraction Workflow (Modified Folch Method)
This protocol provides a general workflow for the extraction of OEA-d2 from a biological sample.
Caption: General workflow for OEA-d2 extraction.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting poor OEA-d2 recovery.
Caption: Troubleshooting poor OEA-d2 recovery.
References
Technical Support Center: Purity Assessment of Synthetic Oleoylethanolamide-d2
Welcome to the technical support center for the purity assessment of synthetic Oleoylethanolamide-d2 (OEA-d2). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Impurities in synthetic OEA-d2 can originate from starting materials, side reactions, or degradation. Based on common synthetic routes, such as the acylation of oleic acid and subsequent reaction with deuterated ethanolamine, potential impurities are outlined in the table below.
| Potential Impurity | Source | Potential Impact on Experiments |
| Oleic acid | Unreacted starting material | Can compete with OEA-d2 in biological assays, potentially leading to inaccurate results. |
| Ethanolamine-d2 | Unreacted starting material | Generally water-soluble and easily removed, but high levels could indicate poor purification. |
| N,N-dimethylethanolamine | Byproduct of certain synthetic reagents | May have its own biological activity, interfering with experimental outcomes. |
| Di-oleoyl ethanolamide | Side-product of the acylation reaction | Can alter the physical properties of the sample and may have unknown biological effects. |
| Oxazoline of Oleic Acid | Thermal degradation product | Can be formed during analysis by gas chromatography if the hydroxyl group is not protected.[1] |
| Non-deuterated Oleoylethanolamide (OEA) | Isotopic impurity in the deuterated starting material | Will interfere with quantification when using OEA-d2 as an internal standard.[2][3] |
Q2: How can I determine the isotopic purity of my OEA-d2 sample?
A2: The isotopic purity of OEA-d2 is crucial, especially when used as an internal standard for mass spectrometry-based quantification. Low isotopic purity, meaning a significant presence of non-deuterated or partially deuterated OEA, can lead to an overestimation of the analyte in your samples.[2] You can assess isotopic purity using the following methods:
-
High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the OEA-d2 standard directly into the mass spectrometer. The high-resolution mass spectrum will allow you to determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) and calculate the percentage of each isotopic species.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution proton (¹H) NMR spectrum can be used to estimate the degree of deuteration by observing the absence or significant reduction of signals at the positions where deuterium has been incorporated.
Q3: My deuterated internal standard (OEA-d2) appears to be losing its deuterium label. What could be the cause?
A3: Deuterium loss, also known as H/D exchange, can occur if the deuterium atoms are in chemically labile positions. For OEA-d2, the deuterium atoms are typically on the ethanolamine moiety. While generally stable, exchange can be catalyzed by acidic or basic conditions in your sample or mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC-UV Analysis
Symptom: You observe broad, tailing, or fronting peaks for OEA-d2 during HPLC-UV analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The amide and hydroxyl groups in OEA-d2 can interact with residual silanols on the column. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress this interaction. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject. |
| Poor Sample Solubility | OEA-d2 is a lipid. Ensure it is fully dissolved in the initial mobile phase or a compatible solvent. Mismatched sample solvent and mobile phase can cause peak distortion. |
| Contaminated Guard Column or Column | If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column. |
Issue 2: Inaccurate Quantification using OEA-d2 as an Internal Standard in LC-MS/MS
Symptom: Your quantitative results for endogenous OEA are inconsistent or inaccurate when using OEA-d2 as an internal standard.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects. Optimize your chromatographic method to ensure the analyte and internal standard peaks overlap as much as possible. A shallower gradient can sometimes help. |
| Isotopic Interference | The M+2 isotope of endogenous OEA, due to the natural abundance of ¹³C, can have the same mass-to-charge ratio as your OEA-d2 internal standard. This can lead to an underestimation of the analyte concentration. If possible, use an internal standard with a higher degree of deuteration (e.g., OEA-d4). |
| Incorrect Assessment of Internal Standard Purity | The chemical and isotopic purity of your OEA-d2 stock must be accurately known. Verify the purity using the methods described in the FAQs. |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement. Evaluate matrix effects by performing a post-extraction addition experiment. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This method is suitable for determining the chemical purity of OEA-d2.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Sample: OEA-d2 dissolved in mobile phase.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve OEA-d2 in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 208 nm.
-
Column Temperature: 30 °C.
-
Gradient:
Time (min) % Mobile Phase B 0 70 15 100 20 100 21 70 | 25 | 70 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of OEA-d2 by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Isotopic Purity and Quantification by LC-MS/MS
This method is used for determining the isotopic purity of OEA-d2 and for quantifying endogenous OEA using OEA-d2 as an internal standard.
Instrumentation and Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Sample: OEA-d2 dissolved in methanol.
Procedure:
-
Sample Preparation: Prepare a stock solution of OEA-d2 in methanol. For quantification, spike samples with OEA-d2 internal standard.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient:
Time (min) % Mobile Phase B 0 60 8 95 10 95 10.1 60 | 12 | 60 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) OEA 326.3 62.1 | OEA-d2 | 328.3 | 64.1 |
-
-
Data Analysis:
-
Isotopic Purity: Analyze a neat solution of OEA-d2 and monitor for the presence of the OEA transition (326.3 -> 62.1). The ratio of the peak areas will indicate the isotopic purity.
-
Quantification: Generate a calibration curve using known concentrations of OEA and a fixed concentration of OEA-d2. Determine the concentration of OEA in unknown samples by comparing the peak area ratio of OEA to OEA-d2 against the calibration curve.
-
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
This method provides an absolute quantification of the purity of OEA-d2 without the need for a specific OEA-d2 reference standard.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
High-precision balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of OEA-d2 into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from OEA-d2 and a signal from the internal standard.
-
Calculate the purity of OEA-d2 using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
References
Preventing degradation of Oleoylethanolamide-d2 during sample handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Oleoylethanolamide-d2 (OEA-d2) during sample handling and analysis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to the degradation of OEA-d2.
Issue 1: Low or No Recovery of OEA-d2 After Sample Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Enzymatic Degradation | OEA-d2 is susceptible to hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[1] These enzymes are active in biological samples. | Immediately after sample collection, add specific enzyme inhibitors. For example, use URB597 for FAAH and ARN19702 for NAAA.[2][3] Perform extraction at low temperatures (e.g., on ice) to minimize enzymatic activity. |
| Improper Solvent Selection | The choice of extraction solvent is critical for lipid recovery. Some solvents may not efficiently extract OEA-d2 or can even contribute to its degradation. Certain grades of chloroform have been shown to react with the double bond of OEA, leading to its loss.[4][5] | Use a validated lipid extraction method such as the Folch or Bligh-Dyer methods, which typically use a chloroform:methanol mixture. Ensure high-purity, ethanol-stabilized chloroform is used to avoid artifact formation. |
| Incomplete Phase Separation | During liquid-liquid extraction, incomplete separation of the organic and aqueous phases can lead to loss of OEA-d2 in the aqueous phase or at the interface. | Centrifuge samples at a sufficient speed and for an adequate duration to ensure clear phase separation. Collect the organic (lower) phase carefully, avoiding the protein interface. |
| Adsorption to Surfaces | Lipophilic compounds like OEA-d2 can adsorb to plastic and glass surfaces, leading to lower recovery. | Use low-adsorption polypropylene tubes or silanized glassware for sample collection, extraction, and storage. |
Issue 2: Inconsistent or Poor Reproducibility in OEA-d2 Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Sample Inhomogeneity | Tissues, especially, can be heterogeneous. Inconsistent sampling will lead to variable OEA-d2 concentrations. | Homogenize tissue samples thoroughly on ice before taking an aliquot for extraction. For plasma or serum, ensure the sample is completely thawed and vortexed before aliquoting. |
| Degradation During Storage | Long-term storage or improper storage conditions can lead to the degradation of OEA-d2. | Store samples at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles. Aliquot samples into single-use tubes before freezing. |
| Variability in Sample Preparation | Inconsistent pipetting, evaporation, or reconstitution steps can introduce significant variability. | Utilize a standardized and validated sample preparation protocol. Use a stable isotope-labeled internal standard (like OEA-d4 if OEA-d2 is the analyte, or another suitable deuterated NAE) to normalize for variability. |
| LC-MS/MS System Issues | Problems with the liquid chromatography or mass spectrometry system can lead to inconsistent results. | Regularly maintain and calibrate the LC-MS/MS system. Use a system suitability test before each analytical run to ensure consistent performance. Monitor for ion suppression or enhancement effects from the sample matrix. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for OEA-d2 standards and biological samples?
A1: For long-term stability, OEA-d2 standards and biological samples should be stored at -80°C. For short-term storage (days to a few weeks), -20°C is generally acceptable, but it is crucial to minimize the duration and avoid temperature fluctuations. Samples should be stored in tightly sealed, low-adsorption vials to prevent oxidation and solvent evaporation.
Q2: How many freeze-thaw cycles can my samples containing OEA-d2 undergo?
A2: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can lead to degradation of lipids through various mechanisms, including enzymatic activity and oxidative stress. Ideally, samples should be aliquoted into single-use volumes before the initial freezing to prevent the need for repeated thawing. If repeated access to a sample is necessary, the stability of OEA-d2 under these conditions should be validated.
Q3: What are the primary degradation pathways for OEA-d2 during sample handling?
A3: The two main degradation pathways are:
-
Enzymatic Hydrolysis: Catalyzed by FAAH and NAAA, which cleave the amide bond to yield oleic acid-d2 and ethanolamine. This is the most significant cause of degradation in biological samples.
-
Chemical Degradation: Although generally stable, the oleoyl moiety's double bond can be susceptible to oxidation or reaction with contaminants in solvents, such as certain grades of chloroform.
Q4: What type of internal standard should I use for OEA-d2 quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte with a different mass, such as OEA-d4. This is because it has nearly identical chemical and physical properties to OEA-d2, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects. If OEA-d4 is not available, other deuterated N-acylethanolamines with similar chain lengths and saturation can be considered, but their performance must be carefully validated.
Q5: Can I use standard laboratory plasticware for handling OEA-d2?
A5: While some high-quality polypropylene plastics are acceptable, it is best to use low-adsorption plastics or silanized glassware to minimize the loss of OEA-d2 due to its lipophilic nature. Standard plastics can have surface irregularities and chemical properties that promote the binding of lipids.
III. Experimental Protocols
Protocol 1: Extraction of OEA-d2 from Plasma/Serum
This protocol is a general guideline and should be optimized and validated for your specific application.
Materials:
-
Plasma/serum sample
-
Ice-cold methanol containing FAAH inhibitor (e.g., 10 µM URB597)
-
Ice-cold chloroform (high purity, ethanol-stabilized)
-
Ultrapure water
-
Internal standard solution (e.g., OEA-d4 in methanol)
-
Low-adsorption microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a low-adsorption tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol containing the FAAH inhibitor. Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of ice-cold chloroform. Vortex for 1 minute.
-
Add 200 µL of ultrapure water. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a new tube, avoiding the protein interface.
-
Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
Protocol 2: Extraction of OEA-d2 from Brain Tissue
Materials:
-
Frozen brain tissue
-
Ice-cold homogenization buffer (e.g., Tris-HCl, pH 7.4) with FAAH and NAAA inhibitors
-
Ice-cold methanol
-
Ice-cold chloroform (high purity, ethanol-stabilized)
-
Ultrapure water
-
Internal standard solution
-
Tissue homogenizer
-
Other materials as listed in Protocol 1
Procedure:
-
Weigh the frozen brain tissue (~50 mg).
-
On ice, add the tissue to a tube containing 1 mL of ice-cold homogenization buffer with inhibitors.
-
Homogenize the tissue until no visible particles remain.
-
Take a 100 µL aliquot of the homogenate for protein quantification if normalization is required.
-
To 200 µL of the homogenate, add 10 µL of the internal standard solution.
-
Add 800 µL of ice-cold methanol. Vortex for 30 seconds.
-
Add 1.6 mL of ice-cold chloroform. Vortex for 1 minute.
-
Add 400 µL of ultrapure water. Vortex for 30 seconds.
-
Proceed with centrifugation and subsequent steps as described in Protocol 1 (steps 7-10).
IV. Visualizations
OEA-d2 Degradation and Prevention Workflow
Caption: Workflow for OEA-d2 sample preparation highlighting potential degradation points and preventative measures.
Oleoylethanolamide Signaling Pathway
Caption: Simplified signaling pathway of Oleoylethanolamide (OEA) involving key receptors and physiological outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference in Oleoylethanolamide (OEA) Analysis
Welcome to the technical support center for Oleoylethanolamide (OEA) quantification. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot a critical analytical challenge: isotopic interference when using deuterated internal standards like Oleoylethanolamide-d2 (OEA-d2).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference, and why is it a concern when using OEA-d2 as an internal standard?
A: Isotopic interference occurs when the signal of the mass spectrometer for the internal standard (OEA-d2) is artificially inflated by contributions from the naturally occurring isotopes of the analyte (OEA).[1] OEA, like all organic molecules, contains a small percentage of heavier isotopes, primarily Carbon-13 (¹³C).
The molecular formula for OEA (C₂₀H₃₇NO₂) results in a monoisotopic mass. However, due to the natural abundance of ¹³C (~1.1%), a certain percentage of OEA molecules will be one mass unit heavier (M+1), and a smaller percentage will be two mass units heavier (M+2). If OEA-d2 is used as the internal standard (which is two mass units heavier than OEA), the M+2 isotope peak of a high-concentration OEA analyte can overlap with the main peak of the OEA-d2 standard.[2] This "cross-contribution" or "crosstalk" can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration.[3]
Q2: My calibration curve for OEA is non-linear, especially at higher concentrations. Could isotopic interference be the cause?
A: Yes, this is a classic symptom of isotopic interference. As the concentration of the unlabeled OEA analyte increases, its M+2 isotopic peak contributes more significantly to the signal of the fixed-concentration OEA-d2 internal standard.[2][3] This artificially inflates the internal standard's peak area. Since quantification relies on the ratio of the analyte peak area to the internal standard peak area, this inflation of the denominator (internal standard) leads to a plateau or "bending" of the calibration curve at the upper concentration range, compromising the linearity and accuracy of the assay.
Q3: How can I experimentally verify and quantify the extent of this interference?
A: You can perform a simple experiment to assess the cross-contribution. The procedure involves analyzing samples containing a high concentration of the analyte (OEA) without the internal standard (OEA-d2) and monitoring the mass transition of the internal standard.
A common acceptance criterion is that the response from the analyte in the internal standard channel should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. If the interference is significant, you will observe a notable peak at the retention time of OEA in the OEA-d2 mass transition channel.
Q4: What are the primary consequences of uncorrected isotopic interference?
A: Ignoring significant isotopic interference can lead to several analytical errors:
-
Inaccurate Quantification: The primary issue is the underestimation of the analyte concentration, particularly at the high end of the calibration range.
-
Poor Assay Linearity: The assay will fail to show a linear relationship between concentration and response over the required range.
Troubleshooting Guides
Guide 1: Investigating and Correcting for Non-Linearity in Calibration Curves
If you observe a loss of linearity in your calibration curve, this troubleshooting workflow can help you identify and resolve the issue.
Guide 2: Workflow for Assessing Isotopic Cross-Contribution
This diagram outlines the experimental steps to quantify the percentage of signal in the internal standard (IS) channel that originates from the unlabeled analyte.
References
Validation & Comparative
A Researcher's Guide to Internal Standards for Lipid Analysis: Oleoylethanolamide-d2 and Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Oleoylethanolamide-d2 (OEA-d2) with other common internal standards used in lipid analysis, supported by established principles and experimental data from analogous studies.
The use of an internal standard (IS) is fundamental in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. In the analysis of N-acylethanolamines (NAEs) like Oleoylethanolamide (OEA), stable isotope-labeled (SIL) standards are considered the gold standard.
Performance Comparison: Deuterated vs. Other Internal Standards
The selection of an appropriate internal standard is crucial for accurate and precise quantification. This section compares the performance of this compound against two common alternatives: ¹³C-labeled OEA and odd-chain N-acylethanolamides.
Stable isotope-labeled internal standards, such as deuterated and ¹³C-labeled compounds, are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.[1] This ensures they behave similarly to the endogenous analyte during sample processing and analysis, which is critical for compensating for analytical variability.[1]
Table 1: Quantitative Performance Comparison of Internal Standards for OEA Analysis
| Feature | This compound | ¹³C-Labeled Oleoylethanolamide | Odd-Chain N-Acylethanolamide (e.g., C17:1 NAE) |
| Principle | Analyte with hydrogen atoms replaced by deuterium. | Analyte with carbon atoms replaced by ¹³C isotopes. | Structural analog with a different carbon chain length. |
| Co-elution with OEA | Nearly identical, but a slight retention time shift (isotope effect) can occur. | Virtually identical co-elution.[2][3] | Different retention time. |
| Correction for Matrix Effects | Generally excellent, but can be compromised by chromatographic shifts. | Excellent, as it co-elutes perfectly with the analyte. | Less effective due to different elution times and potential for differential matrix effects. |
| Isotopic Stability | Generally stable, but H/D back-exchange is a possibility under certain conditions. | Highly stable with no risk of isotope exchange. | Not applicable. |
| Potential for Endogenous Interference | None, as deuterated compounds do not occur naturally. | None, as ¹³C is incorporated at levels far exceeding natural abundance. | Possible, as odd-chain fatty acids can be present in some biological samples. |
| Typical Accuracy (% Bias) | < 15% | < 15% | Can be > 15% depending on the matrix. |
| Typical Precision (%RSD) | < 15% | < 15% | Can be > 15%, with a notable increase in variance compared to SIL IS. |
| Cost & Availability | Generally more affordable and widely available. | More expensive and less commonly available. | Generally affordable and available. |
Note: The quantitative data presented are typical performance characteristics observed in validated LC-MS/MS methods for lipid analysis and may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below is a representative protocol for the quantification of Oleoylethanolamide in a biological matrix using this compound as an internal standard.
Protocol 1: Sample Preparation and Lipid Extraction
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound working solution.
-
Protein Precipitation & Lipid Extraction: Add a sufficient volume of cold organic solvent (e.g., acetonitrile or a chloroform:methanol mixture) to the sample to precipitate proteins and extract lipids.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of N-acylethanolamines.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Injection: Inject a small volume of the reconstituted sample extract onto the column.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for N-acylethanolamines.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native OEA and OEA-d2.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the OEA and OEA-d2 MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of OEA to the peak area of OEA-d2.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known OEA standards.
-
Quantification: Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
To better illustrate the experimental process and the logic of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for OEA quantification using OEA-d2.
Caption: Logic of internal standard correction in mass spectrometry.
References
Cross-Validation of Oleoylethanolamide-d2 Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like Oleoylethanolamide (OEA) and its deuterated internal standards is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides a comparative overview of the primary analytical methods for the quantification of Oleoylethanolamide-d2 (OEA-d2), a commonly used internal standard for OEA analysis. The focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a side-by-side comparison of their methodologies and performance characteristics to aid in the selection of the most suitable approach.
The use of a stable isotope-labeled internal standard, such as OEA-d2, is a cornerstone of robust bioanalytical methods, as it effectively corrects for variability in sample preparation and instrument response. While numerous studies have validated methods for OEA quantification utilizing deuterated standards, a direct cross-validation of different analytical platforms for the internal standard itself is less common. This guide synthesizes data from various validated methods to provide a comprehensive comparison.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of LC-MS/MS and GC-MS for the analysis of Oleoylethanolamide, with OEA-d2 used as an internal standard. The data is compiled from multiple studies to provide a representative overview.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.4 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (% Recovery) | 85.4% - 106.2% | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity (r²) | Not explicitly stated for OEA-d2 | |
| Limit of Detection (LOD) | 0.1 - 0.3 pmol per sample | |
| Limit of Quantification (LOQ) | 0.5 - 1.2 pmol per sample | |
| Precision (%RSD) | Not explicitly stated for OEA-d2 | |
| Accuracy (% Recovery) | Not explicitly stated for OEA-d2 |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are outlined below. These protocols represent common practices and may require optimization based on specific instrumentation and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add a known amount of OEA-d2 internal standard solution.
-
Add 1 mL of a mixture of hexane and isopropanol (9:1, v/v) as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
OEA: Specific precursor-to-product ion transitions are monitored (e.g., m/z 326.3 → 62.1).
-
OEA-d2: The corresponding transition for the deuterated standard is monitored (e.g., m/z 328.3 → 62.1).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization:
-
Perform an initial lipid extraction from the biological sample as described for the LC-MS/MS method, including the addition of the OEA-d2 internal standard.
-
Evaporate the organic solvent.
-
Derivatization: To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step is crucial to increase the volatility of OEA for GC analysis. Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.
-
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Detection Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized OEA and OEA-d2.
-
Mandatory Visualization
Figure 1: Comparative Experimental Workflow. A diagram illustrating the parallel workflows for the quantification of this compound using LC-MS/MS and GC-MS methodologies, highlighting the key steps from sample preparation to data analysis.
Figure 2: Oleoylethanolamide Signaling Pathway. A simplified diagram of the primary signaling pathway of Oleoylethanolamide (OEA), which involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
References
A Comparative Guide to the Biological Activity of Oleoylethanolamide-d2 and Oleoylethanolamide (OEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activity of Oleoylethanolamide (OEA) with the projected activity of its deuterated analog, Oleoylethanolamide-d2 (OEA-d2). While OEA-d2 is primarily utilized as an internal standard for mass spectrometry-based quantification, this comparison extrapolates its potential therapeutic activity based on the well-established principles of the kinetic isotope effect.
Introduction: The Rationale for Deuteration
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that acts as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] Its activation of PPAR-α regulates lipid metabolism, reduces food intake, and exerts anti-inflammatory effects, making it a molecule of significant therapeutic interest for obesity and metabolic disorders.[3][4][5]
Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to improve pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE) . For a molecule like OEA, which is metabolized by enzymes such as Fatty Acid Amide Hydrolase (FAAH), deuteration at specific sites can reduce the rate of degradation, potentially leading to a longer biological half-life and enhanced in vivo activity.
While direct comparative studies on the biological activity of OEA-d2 are not available in the public domain, this guide will compare the known parameters of OEA with the theoretically enhanced properties of OEA-d2.
Quantitative Data Comparison
The following tables summarize the known quantitative data for OEA and the projected changes for OEA-d2 based on the kinetic isotope effect.
Table 1: Receptor Binding and Activation
| Parameter | Oleoylethanolamide (OEA) | This compound (OEA-d2) (Projected) | Rationale for Projection |
| Target Receptor | PPAR-α | PPAR-α | Deuteration does not typically alter receptor binding affinity. |
| EC₅₀ for PPAR-α | 120 nM | ~120 nM | Receptor activation is dependent on molecular shape and binding, not isotopic composition. |
| IC₅₀ for TRPV1 | 2 µM | ~2 µM | Deuteration is not expected to affect binding to the TRPV1 channel. |
Table 2: In Vivo Efficacy and Pharmacokinetics (Projected Comparison)
| Parameter | Oleoylethanolamide (OEA) | This compound (OEA-d2) (Projected) | Rationale for Projection |
| Metabolism | Rapidly hydrolyzed by FAAH and NAAA-like enzymes. | Slower rate of enzymatic hydrolysis. | The kinetic isotope effect slows C-D bond cleavage, a key step in enzymatic degradation. |
| Biological Half-life | Short | Longer | Reduced metabolic clearance leads to prolonged circulation and tissue residency. |
| In Vivo Potency | Effective at doses of 5-10 mg/kg (i.p.) in rodents. | Potentially effective at lower doses or with prolonged effect at similar doses. | Increased bioavailability and longer target engagement could enhance therapeutic effects. |
| Key In Vivo Effects | Reduces food intake, decreases body weight gain, stimulates lipolysis, reduces plasma triglycerides and cholesterol. | Enhanced or prolonged reduction in food intake and body weight; more significant improvement in lipid profiles. | A longer half-life would mean the compound acts on its targets for a longer duration. |
Signaling and Metabolic Pathways
OEA Signaling Pathway via PPAR-α
OEA synthesized in the small intestine activates PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This process initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and thermogenesis, while reducing the expression of genes involved in inflammation.
Caption: OEA/OEA-d2 signaling pathway via PPAR-α activation.
Metabolic Degradation of OEA and the Effect of Deuteration
OEA is primarily degraded by enzymatic hydrolysis, catalyzed by FAAH or a similar N-acylethanolamine-hydrolyzing acid amidase (NAAA), into oleic acid and ethanolamine. The deuteration in OEA-d2, typically at a position susceptible to enzymatic cleavage, strengthens the C-H bond. This makes it more difficult for FAAH/NAAA to break the bond, thus slowing down the degradation of OEA-d2 compared to OEA.
Caption: Projected metabolic pathway of OEA vs. OEA-d2.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the biological activity of OEA, which would be applicable for a direct comparison with OEA-d2.
PPAR-α Activation Assay (Cell-Based Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the PPAR-α receptor.
-
Objective: To determine the EC₅₀ of OEA and OEA-d2 for human PPAR-α.
-
Materials:
-
Mammalian cells engineered to express human PPAR-α and a luciferase reporter gene linked to PPREs (e.g., INDIGO Biosciences, RayBiotech kits).
-
Cell culture medium, serum, and antibiotics.
-
Test compounds (OEA, OEA-d2) dissolved in a suitable vehicle (e.g., DMSO).
-
Reference agonist (e.g., GW7647).
-
Luciferase detection reagent.
-
Opaque 96-well cell culture plates.
-
Luminometer.
-
-
Protocol:
-
Cell Plating: Seed the PPAR-α reporter cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of OEA, OEA-d2, and the reference agonist in the appropriate cell screening medium. Include a vehicle-only control.
-
Cell Treatment: Remove the plating medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Luminescence Reading: After incubation, add the luciferase detection reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the normalized RLU against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vivo Study of Anorexigenic Effects in Rodents
This experiment assesses the effect of the compounds on food intake and body weight.
-
Objective: To compare the effects of OEA and OEA-d2 on food intake, body weight, and fat mass in a rodent model of diet-induced obesity.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
High-fat diet (HFD) to induce obesity.
-
Test compounds (OEA, OEA-d2) formulated for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline/Tween 80).
-
Metabolic cages for monitoring food and water intake.
-
Animal scale.
-
qNMR or DEXA scanner for body composition analysis.
-
-
Protocol:
-
Induction of Obesity: House animals on an HFD for 8-12 weeks until a significant increase in body weight compared to chow-fed controls is observed.
-
Acclimation: Acclimate the animals to single housing and handling for i.p. injections.
-
Grouping: Randomize animals into three groups: Vehicle, OEA (e.g., 5 mg/kg), and OEA-d2 (e.g., 5 mg/kg).
-
Administration: Administer the compounds via i.p. injection daily, typically 1 hour before the onset of the dark cycle (active feeding period).
-
Monitoring: Measure food intake and body weight daily for the duration of the study (e.g., 15-30 days).
-
Body Composition: At the beginning and end of the study, measure fat mass and lean mass using qNMR or DEXA.
-
Tissue Collection: At the end of the study, collect blood for biochemical analysis (e.g., lipids, glucose) and tissues (e.g., liver, adipose tissue) for gene expression analysis (e.g., qPCR for PPAR-α target genes).
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of the different treatments on all measured parameters.
-
Caption: Experimental workflow for an in vivo comparison study.
Conclusion
Based on the established principles of the kinetic isotope effect, this compound is projected to exhibit a superior pharmacokinetic profile compared to its non-deuterated counterpart. By reducing the rate of metabolic degradation, deuteration is likely to increase the half-life and systemic exposure of OEA, potentially leading to enhanced and more sustained therapeutic effects on appetite, body weight, and lipid metabolism. While OEA-d2 shares the same mechanism of action through PPAR-α activation, its improved metabolic stability could translate into a more potent or longer-lasting in vivo response. Direct comparative studies are necessary to confirm these projections and to fully elucidate the therapeutic potential of OEA-d2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleoylethanolamide: A fat ally in the fight against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of OEA-d2 and OEA in cell-based assays
A Predictive Analysis for Researchers and Drug Development Professionals
Introduction
N-Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide, recognized for its role in regulating feeding, body weight, and lipid metabolism.[1][2][3] It exerts its biological effects primarily through the activation of two key receptors: the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the G-protein coupled receptor 119 (GPR119).[1][4] OEA-d2 is a deuterated analog of OEA, where two hydrogen atoms on the ethanolamide moiety have been replaced with deuterium. While direct comparative experimental data for OEA-d2 is not publicly available, this guide provides a predictive head-to-head comparison based on the well-established principles of kinetic isotope effects associated with deuteration. This analysis is intended to guide researchers in designing and interpreting experiments to evaluate the potential advantages of OEA-d2 in cell-based assays.
The Impact of Deuteration: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. In drug metabolism, this can translate to a reduced rate of metabolic degradation, potentially leading to a longer half-life and prolonged or enhanced biological activity.
For OEA, a primary route of metabolic inactivation is the hydrolysis of the amide bond by fatty acid amide hydrolase (FAAH). Deuteration at the ethanolamide moiety could potentially slow this degradation process, leading to higher intracellular concentrations of the active compound over time in cell-based assays.
Signaling Pathways of OEA
OEA's biological functions are mediated through two primary signaling pathways:
-
PPARα Activation: As a potent agonist of PPARα, OEA binds to this nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription to regulate lipid metabolism and feeding behavior.
-
GPR119 Activation: OEA also activates GPR119, a Gαs-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), leading to downstream cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Predicted Performance in Cell-Based Assays: OEA-d2 vs. OEA
Based on the kinetic isotope effect, OEA-d2 is predicted to exhibit enhanced or prolonged activity in cell-based assays compared to OEA. The following table summarizes the expected outcomes.
| Assay | Parameter Measured | Expected Outcome for OEA | Predicted Outcome for OEA-d2 (relative to OEA) |
| PPARα Reporter Gene Assay | Luciferase activity (or other reporter) downstream of a PPRE | Dose-dependent increase in reporter activity. | Increased potency (lower EC50) and/or higher maximal efficacy (Emax) due to potentially higher intracellular stability. |
| GPR119 cAMP Assay | Intracellular cAMP levels | Dose-dependent increase in cAMP production. | Increased potency (lower EC50) and/or sustained cAMP signaling due to reduced metabolic degradation. |
| Cell Viability/Toxicity Assay | Cell viability (e.g., MTS/MTT assay) | Generally low toxicity at effective concentrations. | Similar low toxicity profile expected. |
Experimental Protocols
PPARα Reporter Gene Assay
This assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably or transiently co-transfected with a human PPARα expression vector and a PPRE-driven luciferase reporter vector.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
OEA and OEA-d2 stock solutions (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of OEA and OEA-d2 in serum-free medium. Replace the culture medium with the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or total protein). Plot the dose-response curves and calculate EC50 values.
GPR119 cAMP Accumulation Assay
This assay measures the activation of GPR119 by quantifying the intracellular accumulation of cAMP.
Materials:
-
Cell line stably expressing human GPR119 (e.g., HEK293 or CHO).
-
Cell culture medium.
-
OEA and OEA-d2 stock solutions (in DMSO).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
384-well white plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of OEA and OEA-d2 in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the dose-response curves and determine the EC50 values for cAMP accumulation.
Visualizations
Caption: OEA Signaling Pathways.
Caption: Cell-Based Assay Workflow.
Conclusion
While direct experimental evidence is pending, the principles of the kinetic isotope effect suggest that OEA-d2 has the potential to be a more potent and/or metabolically stable analog of OEA. The provided experimental protocols for PPARα and GPR119 activation assays offer a clear framework for researchers to directly compare the cellular activities of OEA and OEA-d2. Such studies will be crucial in determining if the predicted advantages of deuteration translate into improved performance in vitro, which could have significant implications for its potential therapeutic applications.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Effects of Deuterium Labeling on Oleoylethanolanide (OEA) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of deuterium labeling on the bioactivity of Oleoylethanolamide (OEA). While direct experimental data on deuterated OEA is not currently available in the public domain, this document extrapolates from the well-established bioactivity of OEA and the known principles of kinetic isotope effects to offer a predictive comparison. The information herein is intended to guide future research and drug development efforts in this area.
Introduction to Oleoylethanolamide (OEA)
Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2][3] It is naturally synthesized in the small intestine in response to feeding and plays a crucial role in regulating satiety, food intake, and body weight.[4][5] The biological effects of OEA are terminated through enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH). OEA's signaling cascade, initiated by PPAR-α activation, influences the transcription of genes involved in lipid metabolism and energy homeostasis.
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to modulate the metabolic stability of molecules. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to an increased half-life and enhanced therapeutic efficacy of a drug.
This guide explores the potential ramifications of deuterium labeling on the bioactivity of OEA, focusing on its interaction with metabolic enzymes, its signaling pathway, and its physiological effects.
Comparative Bioactivity: OEA vs. Deuterated OEA (d-OEA)
The primary site of OEA metabolism is the amide bond, which is hydrolyzed by FAAH. Deuteration at or near the positions susceptible to enzymatic attack could significantly alter the rate of this degradation.
Table 1: Predicted in vitro Efficacy of OEA and d-OEA
| Parameter | OEA (Oleoylethanolamide) | d-OEA (Deuterated OEA) | Predicted Fold Difference | Rationale |
| FAAH Hydrolysis Rate | High | Lower | >1 | The kinetic isotope effect resulting from the stronger C-D bond at the site of enzymatic action is expected to slow down the hydrolysis by FAAH. |
| PPAR-α Binding Affinity (Ki) | High | High | ~1 | Deuterium substitution is unlikely to significantly alter the molecular shape or electronic distribution responsible for receptor binding. |
| PPAR-α Activation (EC50) | Potent | Potent | ~1 | As binding affinity is expected to be similar, the concentration required for receptor activation should also be comparable. |
| Cellular Uptake Rate | Moderate | Moderate | ~1 | Passive diffusion and transporter-mediated uptake are generally not significantly affected by deuterium substitution. |
Note: The data for d-OEA is hypothetical and based on established principles of kinetic isotope effects. Experimental verification is required.
Table 2: Predicted in vivo Effects of OEA and d-OEA
| Parameter | OEA (Oleoylethanolamide) | d-OEA (Deuterated OEA) | Predicted Fold Difference | Rationale |
| Bioavailability (Oral) | Low to Moderate | Higher | >1 | Reduced first-pass metabolism by intestinal FAAH could lead to greater systemic exposure after oral administration. |
| Half-life (t1/2) | Short | Longer | >1 | Slower enzymatic degradation by FAAH would result in a prolonged presence in the circulation and target tissues. |
| Reduction in Food Intake | Significant | More Sustained | >1 | Increased half-life and bioavailability would lead to a longer duration of action on satiety signals. |
| Reduction in Body Weight Gain | Significant | More Pronounced | >1 | A more sustained reduction in food intake and potentially enhanced lipid metabolism due to prolonged PPAR-α activation would contribute to greater weight management effects. |
Note: The data for d-OEA is hypothetical and based on established principles of kinetic isotope effects. Experimental verification is required.
Signaling Pathways and Experimental Workflows
OEA Signaling Pathway
The primary signaling pathway for OEA involves its binding to and activation of PPAR-α. This nuclear receptor then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Metabolic Fates: A Comparative Guide to OEA-d2 as a Novel Metabolic Tracer
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. This guide provides a comprehensive validation of deuterated Oleoylethanolamide (OEA-d2) as a potent and reliable tracer in metabolic studies. Through objective comparisons with existing alternatives and supported by experimental data, we illuminate the unique advantages of OEA-d2 in elucidating lipid metabolism.
Oleoylethanolamide (OEA) is an endogenous acylethanolamine that plays a crucial role in regulating appetite, lipid metabolism, and energy expenditure through its action on peroxisome proliferator-activated receptor alpha (PPARα) and G-protein coupled receptor 119 (GPR119).[1][2] Its synthesis from dietary oleic acid in the small intestine positions it as a key signaling molecule in metabolic homeostasis.[1] The introduction of a stable isotope label, deuterium, to create OEA-d2 offers a powerful tool to trace the in vivo and in vitro fate of this important lipid mediator without altering its fundamental biochemical properties.
Stable isotope tracers, such as those labeled with deuterium (²H) or carbon-13 (¹³C), have become the gold standard for studying lipid metabolism in humans and animal models, offering a safe alternative to radioactive tracers.[3] Deuterated tracers, in particular, are often more cost-effective.[3]
Comparative Analysis of Metabolic Tracers
The selection of an appropriate tracer is critical for the accurate interpretation of metabolic studies. OEA-d2 presents distinct advantages over other commonly used fatty acid tracers. The following table provides a quantitative comparison of key performance metrics.
| Feature | OEA-d2 (Inferred) | Deuterated Palmitate/Oleate | Fluorescently-Labeled Fatty Acids (e.g., Bodipy-FA) | Alkyne-Labeled Fatty Acids |
| Biological Relevance | High (endogenous signaling molecule) | High (common dietary fatty acids) | Moderate (potential for altered metabolism due to bulky tag) | Moderate (potential for altered metabolism) |
| Metabolic Fate | Traces specific OEA pathways (PPARα, GPR119 signaling) | General fatty acid metabolism (β-oxidation, esterification) | Tracks cellular uptake and localization, but metabolic products can be difficult to identify. | Allows for "click chemistry" tagging for visualization and pull-down, but may not fully mimic natural metabolism. |
| Detection Method | Mass Spectrometry (LC-MS/MS, GC-MS) | Mass Spectrometry (LC-MS/MS, GC-MS) | Fluorescence Microscopy, Flow Cytometry | Mass Spectrometry, Fluorescence Microscopy (after click reaction) |
| In Vivo Applicability | High | High | Limited by tissue penetration of light and potential toxicity of some dyes. | High |
| Potential for Isotope Scrambling | Low (deuterium on the ethanolamide moiety is stable) | Can occur, especially with desaturation reactions. | Not applicable | Not applicable |
| Cost-Effectiveness | Moderate to High | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for validating and utilizing OEA-d2 as a metabolic tracer.
Protocol 1: In Vivo Biodistribution of OEA-d2
This protocol details the administration of OEA-d2 to a rodent model to determine its tissue-specific distribution and clearance.
Materials:
-
OEA-d2
-
Vehicle (e.g., corn oil)
-
Rodent model (e.g., C57BL/6 mice)
-
Anesthetic
-
Blood collection tubes
-
Liquid nitrogen
-
Homogenization buffer
-
LC-MS/MS system
Procedure:
-
Preparation of Dosing Solution: Prepare a solution of OEA-d2 in corn oil at the desired concentration.
-
Animal Dosing: Administer the OEA-d2 solution to mice via oral gavage. A control group should receive the vehicle only.
-
Sample Collection: At designated time points (e.g., 1, 4, 8, 24 hours post-administration), anesthetize the mice and collect blood via cardiac puncture.
-
Tissue Harvesting: Perfuse the animals with ice-cold PBS to remove blood from the tissues. Dissect and collect key organs (liver, small intestine, adipose tissue, brain, muscle).
-
Sample Processing: Immediately snap-freeze tissues in liquid nitrogen. For analysis, homogenize the tissues in an appropriate buffer.
-
Lipid Extraction and Analysis: Perform lipid extraction from plasma and tissue homogenates. Analyze the extracts using a validated LC-MS/MS method to quantify the levels of OEA-d2 and its potential metabolites.
Protocol 2: Cellular Uptake and Metabolism of OEA-d2
This protocol outlines an in vitro experiment to measure the uptake and metabolic conversion of OEA-d2 in a relevant cell line.
Materials:
-
OEA-d2
-
Cell line (e.g., HepG2 hepatocytes, Caco-2 intestinal cells)
-
Cell culture medium
-
Treatment medium (containing OEA-d2)
-
Ice-cold PBS
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the chosen cell line to a desired confluency in multi-well plates.
-
Tracer Incubation: Replace the culture medium with treatment medium containing a known concentration of OEA-d2. Incubate for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At the end of each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular tracer and halt uptake.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and extract intracellular lipids.
-
Lipid Extraction and Analysis: Perform lipid extraction from the cell lysates. Analyze the extracts via LC-MS/MS to quantify the intracellular concentration of OEA-d2 and identify any deuterated metabolites.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: Metabolic pathway of OEA synthesis and signaling.
Caption: Experimental workflow for OEA-d2 tracer studies.
Caption: Comparison of fatty acid tracer properties.
References
Comparative Analysis of OEA-d2 from Different Commercial Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide-d2 (OEA-d2) is a deuterated analog of Oleoylethanolamide (OEA), an endogenous fatty acid amide involved in the regulation of appetite, body weight, and lipid metabolism.[1][2] OEA-d2 serves as a critical internal standard for the accurate quantification of endogenous OEA levels in biological samples using mass spectrometry-based techniques. The reliability of such quantitative studies heavily depends on the quality of the deuterated standard, including its chemical purity and isotopic enrichment. This guide provides a comparative analysis of OEA-d2 available from various commercial suppliers to assist researchers in selecting the most suitable product for their specific needs.
Data Presentation
A direct comparison of quantitative data from different suppliers is challenging due to the limited availability of Certificates of Analysis (CoA) with detailed batch-specific information in the public domain. However, based on the product specifications provided by the suppliers, the following table summarizes the key parameters for OEA-d2.
| Supplier | Catalog Number | Purity Specification | Isotopic Enrichment | Formulation |
| Cayman Chemical | 10007823 | ≥98% | ≥99% deuterated forms (d1-d2)[3] | A solution in ethanol[3] |
| Avanti Polar Lipids | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Santa Cruz Biotechnology | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Toronto Research Chemicals | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
Experimental Protocols
To ensure the quality and performance of OEA-d2 from any supplier, a series of validation experiments are recommended. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of an OEA-d2 standard.
Workflow for HPLC Purity Analysis
Figure 1: Workflow for determining the chemical purity of OEA-d2 using HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm.
-
Sample Preparation: Dissolve a known amount of OEA-d2 in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the sample solution.
-
Run the gradient to elute the analyte and any impurities.
-
Monitor the absorbance at 205 nm.
-
-
Data Analysis: The purity is calculated by dividing the peak area of OEA-d2 by the total area of all peaks in the chromatogram and expressed as a percentage.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes a general procedure for determining the isotopic enrichment of an OEA-d2 standard.
Workflow for Isotopic Enrichment Analysis
Figure 2: Workflow for determining the isotopic enrichment of OEA-d2 using mass spectrometry.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the OEA-d2 standard in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire full-scan mass spectra in the positive ion mode over a relevant m/z range to include the unlabeled (d0) and deuterated (d1, d2, etc.) isotopologues of OEA.
-
-
Data Analysis: The isotopic enrichment is calculated by determining the relative abundance of the d2 isotopologue compared to the sum of all relevant isotopologues (d0, d1, d2). The percentage of deuteration is then reported.
In Vitro Biological Activity Assay: PPAR-α Activation
This protocol outlines a cell-based reporter assay to confirm the biological activity of OEA-d2 as a PPAR-α agonist.
Workflow for PPAR-α Activation Assay
Figure 3: Workflow for assessing the biological activity of OEA-d2 through a PPAR-α reporter assay.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293T) transiently co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Reagents: OEA-d2, a known PPAR-α agonist (positive control), and a vehicle control (e.g., DMSO).
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of OEA-d2, the positive control, or the vehicle.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The fold activation of the reporter gene is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated cells.
OEA Signaling Pathways
OEA exerts its biological effects primarily through the activation of two key receptors: the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119).
PPAR-α Signaling Pathway
Upon binding to OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPREs in the promoter region of target genes, thereby regulating the transcription of genes involved in lipid metabolism and energy homeostasis.
Figure 4: Simplified diagram of the OEA-activated PPAR-α signaling pathway.
GPR119 Signaling Pathway
Activation of GPR119 by OEA in enteroendocrine L-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade ultimately results in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.
Figure 5: Simplified diagram of the OEA-activated GPR119 signaling pathway.
Conclusion
The selection of a high-quality OEA-d2 internal standard is paramount for obtaining accurate and reproducible results in quantitative bioanalysis. While Cayman Chemical provides some initial product specifications, researchers are strongly encouraged to request and review the complete Certificate of Analysis from all potential suppliers. Furthermore, in-house validation of the chemical purity, isotopic enrichment, and biological activity of the purchased OEA-d2 standard using the protocols outlined in this guide is a critical step to ensure data integrity. Understanding the signaling pathways of OEA will further aid in the design and interpretation of functional assays.
References
Comparative Analysis of Oleoylethanolamide-d2 and Other Acylethanolamides in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Oleoylethanolamide-d2 (OEA-d2) and other prominent acylethanolamides, focusing on their performance in receptor binding assays. Acylethanolamides are a class of endogenous fatty acid amides that play significant roles in various physiological processes, including appetite regulation, inflammation, and pain signaling.[1][2] Understanding their receptor binding profiles is crucial for the development of novel therapeutics.
Note on this compound (OEA-d2): OEA-d2 is a deuterated form of Oleoylethanolamide (OEA). In the context of in vitro receptor binding assays, the binding affinity of a deuterated ligand is generally considered to be identical to its non-deuterated counterpart. The primary purpose of deuteration is to alter the compound's metabolic stability for in vivo pharmacokinetic studies by strengthening the carbon-hydrogen bonds at specific positions, thereby slowing its breakdown by metabolic enzymes. Therefore, the receptor binding data presented for OEA in this guide is directly applicable to OEA-d2.
Receptor Binding Affinity Comparison
The following table summarizes the quantitative data from various receptor binding and functional assays for key acylethanolamides. These lipids interact with a range of targets, most notably Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), G-protein coupled receptors GPR55 and GPR119, and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] It is important to note that values can vary between studies due to different experimental conditions.
| Ligand | Receptor | Assay Type | Affinity / Potency (EC₅₀ / Kᵢ) | Species | Reference |
| Oleoylethanolamide (OEA) | PPAR-α | Transactivation Assay | ~120 nM (EC₅₀) | Mouse | |
| GPR119 | cAMP Assay | ~4 µM (EC₅₀) | Human | ||
| GPR55 | GTPγS Binding | ~184 nM (EC₅₀) | Human | ||
| TRPV1 | Ca²⁺ Influx | Activator (Potency varies) | Rat | ||
| CB1 | Radioligand Binding | No significant affinity | - | ||
| CB2 | Radioligand Binding | No significant affinity | - | ||
| Palmitoylethanolamide (PEA) | PPAR-α | Transactivation Assay | ~3 µM (EC₅₀) | - | |
| GPR119 | cAMP Assay | ~4 µM (EC₅₀) | Human | ||
| GPR55 | GTPγS Binding | ~40 nM (EC₅₀) | Human | ||
| TRPV1 | Ca²⁺ Influx | Activator (Potency varies) | Rat | ||
| CB1 | Radioligand Binding | No significant affinity | - | ||
| CB2 | Radioligand Binding | Very weak affinity | - | ||
| Anandamide (AEA) | CB1 | Radioligand Binding | ~60-750 nM (Kᵢ) | - | |
| CB2 | Radioligand Binding | ~100-2000 nM (Kᵢ) | - | ||
| TRPV1 | Ca²⁺ Influx | Potent Activator | - | ||
| GPR55 | Functional Assays | Variable (Agonist/Antagonist) | Human | ||
| PPAR-α | - | Weak activity | - | ||
| Stearoylethanolamide (SEA) | PPAR-α | - | Not a primary target | - | |
| GPR55 / GPR119 | - | Data limited | - | ||
| CB1 / CB2 | Radioligand Binding | No significant affinity | - |
Experimental Protocols
Below is a generalized methodology for a competitive radioligand receptor binding assay, a common technique used to determine the binding affinity of unlabelled compounds like OEA-d2.
Representative Protocol: Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Line: HEK-293 or CHO cells stably transfected to express the human receptor of interest (e.g., GPR55, GPR119).
-
Membrane Preparation: Cells are grown to confluency, harvested, and homogenized in a cold buffer (e.g., Tris-HCl) with protease inhibitors. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-CP-55,940 for cannabinoid-like receptors).
-
Test Compounds: OEA-d2 and other acylethanolamides dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer containing ions and other components to optimize binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Assay Procedure:
-
Incubation: In a 96-well plate, cell membranes (typically 10-50 µg of protein per well), the radioligand (at a concentration near its Kₑ value), and varying concentrations of the unlabeled test compound (e.g., OEA-d2) are combined in the assay buffer.
-
Total and Nonspecific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Nonspecific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Equilibration: The plate is incubated for a set period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of Acylethanolamides
This diagram illustrates the primary receptor targets and simplified downstream signaling pathways for Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA).
Caption: Primary receptor targets for OEA and PEA.
References
Safety Operating Guide
Proper Disposal of Oleoylethanolamide-d2: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Oleoylethanolamide-d2, a deuterated lipid mediator used in research. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound responsibly.
The disposal of this compound should be conducted in accordance with the safety data sheet (SDS) for its non-deuterated analog, Oleoylethanolamide, and general laboratory hazardous waste protocols. As a deuterated compound used in small quantities for research, it is to be treated as a chemical waste product and disposed of through your institution's Environmental Health and Safety (EHS) program.
Hazard and Safety Information
Prior to handling, it is crucial to be aware of the hazards associated with Oleoylethanolamide. The following table summarizes key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. H319: Causes serious eye irritation. |
| Aquatic Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Not Applicable | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| First Aid (Eyes) | Not Applicable | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Skin) | Not Applicable | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Environmental | Not Applicable | P273: Avoid release to the environment. |
| Disposal | Not Applicable | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Minimization: Before beginning experimental work, plan to use the minimum quantity of this compound necessary to achieve your research objectives. This is a key principle of green chemistry and reduces the volume of waste generated[1].
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
3. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, such as contaminated pipette tips, gloves, or weighing paper, in a designated, leak-proof container lined with a plastic bag. This container must be clearly labeled as "Hazardous Waste" and specify the contents.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a compatible, sealed, and shatter-resistant container (plastic is often preferred)[2].
-
Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate[3].
-
The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used.
-
4. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (if in solution)
-
The date of accumulation
-
The generating laboratory's name and location
5. Storage: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[2][4]. This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Equipped with secondary containment to prevent spills.
6. Disposal Request: Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash. Federal and state regulations prohibit the drain disposal of many chemicals. Your EHS office will coordinate the pickup and transport of the waste to a licensed hazardous waste disposal facility.
7. Empty Containers: If the original container of this compound is empty, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, unless your institution's policies state otherwise.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Oleoylethanolamide-d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oleoylethanolamide-d2. The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and ensuring laboratory integrity.
Hazard Identification
This compound is the deuterium-labeled version of Oleoylethanolamide. While some safety data sheets (SDS) for the non-deuterated parent compound (CAS No. 111-58-0) classify it as non-hazardous, other sources indicate potential health risks.[1] To ensure the highest safety standards, it is prudent to handle this compound with care, assuming it may present the following hazards:
-
Aquatic Hazard (Chronic, Category 2)
Given these potential risks, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure. All personnel must be trained on the proper use, removal, and disposal of PPE. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specific Equipment | Purpose & Notes |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. Change gloves frequently or if they become contaminated. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated. | To avoid inhalation. |
Operational Plan: Handling Procedure
Safe handling of this compound requires a systematic approach from preparation to execution of experimental work.
3.1. Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated laboratory.
-
Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Clear the workspace of any unnecessary items to prevent contamination.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to minimize inhalation of any dust.
-
Solution Preparation: The compound is soluble in ethanol, DMSO, and DMF. When preparing solutions, add the solvent to the pre-weighed compound slowly. Open containers away from your face.
-
Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, date, and any hazard warnings.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves. Clean all equipment and the work surface to prevent cross-contamination.
Handling Workflow Diagram
Caption: Procedural flow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: Do not dispose of this compound down the drain. It is classified as toxic to aquatic life with long-lasting effects.
-
Waste Containers: Dispose of all waste materials (including unused product, contaminated solutions, and used consumables like pipette tips and gloves) in designated, clearly labeled hazardous waste containers.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Emergency First-Aid Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
